Benzyl benzoate-D12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFRYSPDFLNCH-USINEXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Benzyl Benzoate-D12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Benzyl benzoate-D12 (perdeuterated benzyl benzoate), a valuable isotopically labeled compound for use in various research applications, including drug metabolism studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
Introduction
Benzyl benzoate is an organic compound with the chemical formula C₆H₅COOCH₂C₆H₅. It is the ester of benzoic acid and benzyl alcohol. Its deuterated analog, this compound, has all 12 hydrogen atoms replaced by deuterium, resulting in the molecular formula C₁₄D₁₂O₂. This isotopic labeling provides a distinct mass signature, making it an ideal tool for studies where differentiation from its non-labeled counterpart is crucial.
Synthesis of this compound
The synthesis of this compound involves the esterification of a deuterated benzoic acid derivative with a deuterated benzyl alcohol derivative. Several general methods for the synthesis of non-deuterated benzyl benzoate can be adapted for this purpose.[1][2][3] The most common and adaptable routes involve the reaction of a benzoate salt with a benzyl halide or the direct esterification of benzoic acid with benzyl alcohol.
For the synthesis of this compound, the required starting materials are Benzoic acid-d5 and a suitable deuterated benzyl source such as Benzyl alcohol-d7 or Benzyl chloride-d7.
Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound:
Route A: Williamson Ether Synthesis-like Reaction
This method involves the reaction of the sodium salt of deuterated benzoic acid (Sodium benzoate-d5) with a deuterated benzyl halide (Benzyl chloride-d7).
References
The Quintessential Guide to Benzyl Benzoate-D12 as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in regulated environments such as pharmaceutical development and safety assessment, the precision and accuracy of quantitative analysis are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, primarily in mass spectrometry-based techniques. This technical guide provides an in-depth overview of Benzyl benzoate-D12, a deuterated analog of benzyl benzoate, and its application as a reliable internal standard for the quantification of benzyl benzoate and related compounds.
Introduction to Benzyl Benzoate and the Need for a Robust Internal Standard
Benzyl benzoate is a widely used compound found in a variety of consumer and pharmaceutical products. It serves as a fragrance ingredient, a preservative, a plasticizer, and an active pharmaceutical ingredient for treating parasitic infections like scabies.[1] Given its widespread use, the ability to accurately quantify its presence in diverse matrices such as cosmetics, personal care products, environmental samples, and biological fluids is crucial for safety, efficacy, and regulatory compliance.
Analytical challenges in quantifying analytes like benzyl benzoate arise from matrix effects, sample preparation variability, and instrumental drift. An ideal internal standard can mitigate these issues by mimicking the chemical and physical behavior of the analyte throughout the analytical process. This compound, with its deuterium-labeled phenyl and benzyl groups, offers a chemically identical yet mass-distinguishable profile, making it an excellent choice for isotope dilution mass spectrometry (IDMS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a stable isotope-labeled internal standard is fundamental to its effective implementation.
| Property | Value | Reference |
| Chemical Name | [dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate | MedChemExpress |
| Molecular Formula | C₁₄D₁₂O₂ | MedChemExpress |
| Molecular Weight | 224.32 g/mol | MedChemExpress |
| CAS Number | 352431-26-6 | MedChemExpress |
| Appearance | Colorless to light yellow liquid | MedChemExpress |
| Purity (LCMS) | 99.85% | MedChemExpress |
| Isotopic Enrichment | 99.1% | MedChemExpress |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of using this compound lies in the principle of isotope dilution mass spectrometry. This technique involves adding a known amount of the stable isotope-labeled standard to the sample at the earliest stage of the analytical workflow. The labeled standard and the native analyte are assumed to behave identically during extraction, derivatization, and chromatographic separation. In the mass spectrometer, they are differentiated by their mass-to-charge ratio (m/z). The ratio of the signal intensity of the analyte to that of the internal standard is used for quantification, effectively correcting for any losses or variations during sample processing and analysis.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Benzyl Benzoate in a Cosmetic Matrix
This section outlines a representative experimental protocol for the quantification of benzyl benzoate in a cosmetic product (e.g., a lotion) using this compound as an internal standard, adapted from established methods for fragrance allergen analysis.[2][3]
1. Materials and Reagents
-
Benzyl benzoate analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Cosmetic matrix (blank, free of benzyl benzoate)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of benzyl benzoate and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the benzyl benzoate stock solution with the mobile phase.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with the mobile phase.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 0.1 g of the cosmetic sample into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Add 2 mL of acetonitrile and vortex for 1 minute to extract the analytes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Caption: A typical sample preparation workflow for the extraction of benzyl benzoate from a cosmetic matrix.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A suitable gradient to separate benzyl benzoate from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Benzyl Benzoate | Precursor Ion (m/z) -> Product Ion (m/z) |
| this compound | Precursor Ion (m/z) -> Product Ion (m/z) |
Note: The specific MRM transitions for benzyl benzoate and its D12 analog would need to be optimized on the specific mass spectrometer being used. For benzyl chloride, a related compound, the m/z of 91 is a characteristic fragment for the benzyl group, and for its d7-labeled standard, the m/z is 98.[4] A similar logic would be applied to determine the optimal transitions for benzyl benzoate and its deuterated standard.
Method Validation and Performance Characteristics
A robust analytical method requires thorough validation to ensure its reliability for the intended application. The following table summarizes typical performance characteristics for the quantification of benzyl benzoate in cosmetic matrices, based on published data.[2]
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 10 µg/mL |
| Coefficient of Determination (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 2 - 20 µg/g |
| Intra-day Accuracy (% Recovery) | 84.5 - 119% |
| Intra-day Precision (% RSD) | 0.4 - 12% |
| Inter-day Accuracy (% Recovery) | 85.1 - 116% |
| Inter-day Precision (% RSD) | 2.9 - 13% |
Conclusion
This compound is an invaluable tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of benzyl benzoate. Its use as a stable isotope-labeled internal standard in conjunction with mass spectrometry-based methods effectively overcomes the challenges posed by complex matrices and analytical variability. The detailed methodologies and performance characteristics presented in this guide provide a solid foundation for the development and validation of robust analytical methods for benzyl benzoate, ensuring data of the highest quality and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Benzyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated benzyl benzoate, with a focus on its relevance in research and drug development. Deuteration, the selective replacement of hydrogen atoms with deuterium, can significantly alter the pharmacokinetic and metabolic profiles of drug molecules, making deuterated compounds valuable tools in pharmaceutical sciences.[1][2] This document outlines key data, experimental protocols, and the underlying principles of utilizing deuterated benzyl benzoate.
Core Physical and Chemical Properties
Benzyl benzoate is an organic compound, an ester of benzyl alcohol and benzoic acid. It exists as a colorless liquid or white solid with a faint, sweet, balsamic odor.[3] Deuterated versions, such as Benzyl benzoate-d5 and Benzyl benzoate-d12, are primarily used as internal standards in clinical mass spectrometry and for research into the kinetic isotope effect on drug metabolism.[1][2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of benzyl benzoate and its common deuterated isotopologues.
| Property | Benzyl Benzoate | Benzyl Benzoate-d5 | This compound |
| Molecular Formula | C₁₄H₁₂O₂[3] | C₁₄H₇D₅O₂ | C₁₄D₁₂O₂ |
| Molecular Weight | 212.24 g/mol [3] | Approx. 217.27 g/mol | 224.32 g/mol [4] |
| CAS Number | 120-51-4[5] | - | 352431-26-6[1] |
| Appearance | Colorless liquid or white solid[3] | Not specified, expected to be similar to non-deuterated form | Not specified, expected to be similar to non-deuterated form |
| Boiling Point | 323 °C[5] | No data available | No data available |
| Melting Point | 18-21 °C[3] | No data available | No data available |
| Density | ~1.118 g/cm³ at 20 °C | No data available | No data available |
| logP (Octanol/Water) | 3.97[5] | No data available | No data available |
| Solubility | Insoluble in water and glycerol; miscible with alcohol, chloroform, ether, oils.[3][5] | Expected to have similar solubility | Expected to have similar solubility |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for confirming the structure and isotopic labeling of deuterated compounds.
-
¹H NMR of Benzyl Benzoate (400 MHz, CDCl₃):
-
δ 8.0 – 7.96 (m, 2H)
-
δ 7.46 – 7.40 (m, 1H)
-
δ 7.36-7.25 (m, 7H)
-
δ 5.26 (s, 2H)[6]
-
-
¹³C NMR of Benzyl Benzoate (100 MHz, CDCl₃):
-
δ 166.5, 161.6, 136.1, 133.0, 129.7, 128.5, 127.6, 127.0, 128.1, 66.7[6]
-
For Benzyl benzoate-d5 (where one phenyl ring is deuterated) and This compound (where both phenyl rings and the methylene bridge are deuterated), the corresponding proton signals would be absent in the ¹H NMR spectrum. The ¹³C NMR signals for deuterated carbons would appear as multiplets with lower intensity due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the degree of deuteration.
-
Benzyl Benzoate: The molecular ion peak (M+) would be observed at m/z 212.[7]
-
This compound: The molecular ion peak would be observed at a higher m/z of 224, confirming the incorporation of twelve deuterium atoms.[4]
Experimental Protocols
Synthesis of Benzyl Benzoate (Tishchenko Reaction)
This protocol describes a common method for synthesizing benzyl benzoate from benzaldehyde. The synthesis of deuterated analogs would require the use of appropriately deuterated starting materials.
Materials:
-
Benzyl alcohol (pure)
-
Benzaldehyde (c.p., containing <1% benzoic acid)
-
Metallic sodium
-
Water
Procedure:
-
Dissolve 3 g of metallic sodium in 70 g of pure benzyl alcohol by warming for approximately 30 minutes.
-
Cool the resulting sodium benzoxide solution to room temperature.
-
Gradually add the solution to 454 g of benzaldehyde with thorough mixing.
-
Monitor the temperature and maintain it below 50–60°C, cooling if necessary. A pasty, gelatinous mass will form.
-
Once the temperature no longer rises (after about 30 minutes), warm the mixture on a water bath for 1-2 hours with occasional shaking.
-
Cool the reaction product and treat it with 200 cc of water.
-
Separate the oil layer and wash it with a second portion of water.
-
Purify the product by distillation under reduced pressure. The fraction boiling at 184–185°C / 15 mm Hg is collected as benzyl benzoate.[8]
The synthesis can also be achieved by reacting sodium benzoate with benzyl chloride, a reaction that can be catalyzed by triethylamine to improve yield and lower the reaction temperature.[9]
Analytical Characterization Workflow
The following is a general workflow for the analysis of synthesized deuterated benzyl benzoate.
Equipment:
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Solvents: Deuterated chloroform (CDCl₃) for NMR, suitable volatile solvent for GC-MS
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in CDCl₃ for NMR analysis or a suitable solvent for GC-MS.
-
NMR Analysis:
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a suitable temperature program to separate components. A typical program might be: hold at 80°C for 2 minutes, then ramp to 250°C at 20°C/min.[10]
-
Analyze the resulting mass spectrum to confirm the molecular weight of the deuterated compound and assess its isotopic purity.[10]
-
Applications in Drug Development
The primary utility of deuterated benzyl benzoate stems from the Deuterium Kinetic Isotope Effect (KIE) .
The Kinetic Isotope Effect
The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed more slowly if a deuterium atom is substituted at that position. In drug metabolism, many Phase I oxidation reactions are catalyzed by Cytochrome P450 enzymes and involve C-H bond cleavage.
By deuterating a metabolically labile site on a drug molecule, its rate of metabolism can be slowed, potentially leading to:
-
Improved pharmacokinetic profile.
-
Increased drug exposure (AUC).
-
Reduced formation of toxic metabolites.
Deuteration has gained significant attention for its potential to positively affect the pharmacokinetic and metabolic profiles of drugs.[1][2]
Use as an Internal Standard
Due to their chemical similarity but different mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry.[1] When analyzing non-deuterated benzyl benzoate in a biological matrix, a known amount of deuterated benzyl benzoate can be added to the sample. The ratio of the analyte to the internal standard is then used for precise quantification, correcting for variations in sample preparation and instrument response.
Therapeutic Context of Benzyl Benzoate
Benzyl benzoate is an established medication used to treat scabies and lice infestations.[3] It acts as a scabicide, lethal to the Sarcoptes scabiei mite.[3] Research into deuterated versions could explore if metabolic pathways can be altered to improve its therapeutic index, potentially reducing skin irritation, a known side effect that can lead to poor patient compliance.[12]
Visualizations
Caption: General workflow for the synthesis of deuterated benzyl benzoate.
Caption: The Deuterium Kinetic Isotope Effect on drug metabolism.
Caption: Analytical workflow for characterizing deuterated compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C14H12O2 | CID 102602363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. slate.greyb.com [slate.greyb.com]
- 6. rsc.org [rsc.org]
- 7. Benzyl Benzoate [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
- 10. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzyl Benzoate-Loaded Microemulsion for Topical Applications: Enhanced Dermatokinetic Profile and Better Delivery Promises - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis and Purity of Benzyl Benzoate-D12
This technical guide provides a comprehensive overview of the analytical data and methodologies used to certify the purity and isotopic enrichment of Benzyl Benzoate-D12. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards or in metabolic studies.
Quantitative Data Summary
The following tables summarize the key analytical specifications for this compound, compiled from various supplier certificates of analysis.
Table 1: Product Specifications
| Parameter | Specification | Source |
| Chemical Name | Benzoic-d5 acid, phenyl-d5-methyl-d2 ester | [1] |
| CAS Number | 352431-26-6 | [1] |
| Molecular Formula | C₁₄D₁₂O₂ | [1] |
| Molecular Weight | 224.32 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Table 2: Purity and Isotopic Enrichment
| Analysis | Method | Result | Source |
| Chemical Purity | LCMS | 99.85% | [1] |
| Isotopic Enrichment | Not Specified | 99.1% | [1] |
| Isotopic Purity | Not Specified | 98 atom % D | [2] |
Experimental Protocols
Detailed methodologies for the key analyses are outlined below. These protocols are based on standard analytical techniques for isotopically labeled compounds.
Chemical Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
The chemical purity of this compound is determined using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) detector.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.0 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A linear gradient is employed, starting from a high concentration of Mobile Phase A and increasing the proportion of Mobile Phase B over the course of the run to elute the analyte and any impurities.
-
Flow Rate: 1.5 mL/minute.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺.
-
Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected compounds in the chromatogram.
Isotopic Enrichment and Purity Determination by Mass Spectrometry
The isotopic enrichment and purity are critical parameters for deuterated standards. High-resolution mass spectrometry is a key technique for this assessment.
Instrumentation:
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap High-Resolution Mass Spectrometer (HRMS).
Methodology:
-
Sample Infusion: A dilute solution of this compound is directly infused into the mass spectrometer to obtain a high-resolution mass spectrum.
-
Full Scan Mass Spectrum: A full scan mass spectrum is acquired in the region of the molecular ion.
-
Isotopic Distribution Analysis: The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are measured.
-
Calculation: The isotopic enrichment is determined by comparing the experimentally measured isotopic distribution to the theoretical distribution for a given level of deuterium incorporation. The "atom % D" is a measure of the percentage of deuterium atoms at the labeled positions.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 600 MHz or equivalent.
Methodology:
-
¹H NMR (Proton NMR): The absence of signals in the regions corresponding to the aromatic and benzylic protons of non-deuterated Benzyl Benzoate confirms the high level of deuteration. Residual proton signals can be used to quantify the amount of non-deuterated impurity.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals corresponding to the positions of the deuterium atoms, confirming their location in the molecule.
-
¹³C NMR (Carbon-13 NMR): The carbon spectrum can also be used to confirm the overall structure of the molecule.
Mandatory Visualizations
The following diagrams illustrate the analytical workflow for the certification of this compound.
Caption: Analytical workflow for this compound certification.
Caption: Workflow for chemical purity determination by LC-MS.
References
Deuterium-Labeled Standards: A Technical Guide for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical analysis, achieving the highest levels of accuracy and precision is paramount. Deuterium-labeled compounds, a type of stable isotope-labeled (SIL) internal standard, have become indispensable tools, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] These standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[3][] This subtle modification provides a distinct mass signature detectable by mass spectrometry, allowing for precise differentiation from the unlabeled analyte of interest.[5] This guide provides an in-depth exploration of the synthesis, application, and critical considerations for the use of deuterium-labeled standards in pharmaceutical analysis.
Core Principles and Advantages
The fundamental principle behind using a deuterium-labeled internal standard is that it behaves nearly identically to its unlabeled counterpart during sample preparation, chromatography, and ionization.[6] By adding a known quantity of the labeled standard to a sample, it can effectively compensate for variability in extraction recovery, matrix effects, and instrument response.[7][8]
Key Advantages:
-
Enhanced Accuracy and Precision: By correcting for analytical variability, deuterium-labeled standards significantly improve the accuracy and precision of quantitative assays.[2][]
-
Compensation for Matrix Effects: Matrix effects, where components of a biological sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS. Co-eluting deuterium-labeled standards experience similar matrix effects as the analyte, allowing for effective normalization.[6][8]
-
Improved Method Robustness: The use of these standards leads to more robust and reliable bioanalytical methods, reducing the likelihood of erroneous results.[7]
-
Versatility in Applications: Deuterium-labeled standards are crucial in a wide range of pharmaceutical analyses, including pharmacokinetic (PK) studies, drug metabolism and pharmacokinetics (DMPK) research, and metabolite identification.[10][11][12]
Synthesis of Deuterium-Labeled Standards
The synthesis of deuterium-labeled compounds requires precise control to ensure high isotopic purity and stability of the label. Several methods are employed, each with its own advantages and limitations.
Common Synthetic Routes:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves the direct exchange of hydrogen atoms with deuterium.[13] It can be a cost-effective approach, especially when the exchange can be performed on the target molecule or a late-stage intermediate.[5][13] Catalysts such as metals or acids/bases are often used to facilitate the exchange in the presence of a deuterium source like deuterium oxide (D₂O).[5]
-
Reductive Deuteration: This technique introduces deuterium by reducing a functional group with a deuterium-containing reagent.[13]
-
Total Synthesis from Labeled Precursors: This approach involves building the molecule from commercially available starting materials that already contain deuterium.[10] While potentially more expensive, it offers greater control over the position and number of deuterium labels.[5]
Critical Considerations for Synthesis:
-
Label Stability: It is crucial to position the deuterium labels on non-exchangeable sites within the molecule.[5] Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can lead to exchange with protons from the solvent or matrix, compromising the integrity of the standard.[5][14]
-
Mass Difference: A sufficient mass difference between the analyte and the labeled standard is necessary to avoid spectral overlap. A difference of three or more mass units is generally recommended for small molecules.[5]
-
Isotopic Purity: The deuterium-labeled standard should be free of any unlabeled species to prevent interference and ensure accurate quantification.[5]
Applications in Pharmaceutical Analysis
Deuterium-labeled standards are integral to various stages of drug development and research.
Pharmacokinetic (PK) Studies
In PK studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, deuterium-labeled standards are essential for accurately quantifying the drug and its metabolites in biological matrices like plasma, urine, and tissues.[11][12] The use of these standards allows for the generation of reliable concentration-time profiles, which are critical for determining key PK parameters.
Drug Metabolism and Pharmacokinetics (DMPK) Research
Deuterium labeling is a powerful tool in DMPK research for elucidating metabolic pathways.[10] By administering a deuterium-labeled drug, researchers can track the formation of metabolites using mass spectrometry, as the deuterium label will be incorporated into the metabolic products. This aids in the identification and structural characterization of metabolites.[]
Bioanalytical Method Validation
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods.[15][16][17][18] The use of stable isotope-labeled internal standards, including deuterium-labeled compounds, is highly recommended to ensure the reliability and acceptability of analytical data for regulatory submissions.[16]
Experimental Protocols
General Workflow for Quantitative Analysis using LC-MS/MS with a Deuterium-Labeled Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterium-labeled internal standard.
Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.
Detailed Methodology: Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterium-labeled internal standard working solution (at a known concentration) to each sample, calibrator, and quality control (QC) sample.
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to each tube.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) before injection into the LC-MS/MS system.
Data Presentation and Interpretation
Quantitative data obtained from analyses using deuterium-labeled standards are typically presented in tables that summarize the accuracy and precision of the method.
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 1,250 | 50,000 | 0.025 | 1.02 | 102.0 |
| 5.0 | 6,300 | 51,000 | 0.124 | 4.95 | 99.0 |
| 25.0 | 32,000 | 50,500 | 0.634 | 25.4 | 101.6 |
| 100.0 | 128,000 | 51,200 | 2.500 | 100.0 | 100.0 |
| 500.0 | 645,000 | 50,800 | 12.697 | 507.9 | 101.6 |
| 1000.0 | 1,290,000 | 51,500 | 25.049 | 1002.0 | 100.2 |
Table 2: Example Inter-day Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |
| Low | 3.0 | 2.95 | 0.15 | 5.1 | 98.3 |
| Medium | 75.0 | 76.2 | 3.1 | 4.1 | 101.6 |
| High | 750.0 | 742.5 | 29.7 | 4.0 | 99.0 |
Potential Challenges and Considerations
While deuterium-labeled standards are highly effective, it is important to be aware of potential challenges.
-
Isotopic Exchange: As previously mentioned, the stability of the deuterium label is paramount. Careful design of the labeled molecule is necessary to prevent H/D exchange.[5][14]
-
Chromatographic Separation: In some cases, a slight chromatographic separation between the deuterated standard and the unlabeled analyte can occur, known as the "isotope effect."[1][6] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.[6]
-
Purity of the Standard: The presence of unlabeled analyte in the labeled standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[6]
The following diagram illustrates the decision-making process for selecting an appropriate internal standard.
Caption: Decision tree for internal standard selection in pharmaceutical analysis.
Conclusion
Deuterium-labeled standards are a cornerstone of modern pharmaceutical analysis, enabling the development of highly accurate, precise, and robust bioanalytical methods. A thorough understanding of their synthesis, proper application, and potential limitations is essential for any researcher, scientist, or drug development professional working in this field. By adhering to best practices in method development and validation, the use of deuterium-labeled internal standards will continue to play a critical role in ensuring the quality and integrity of data that supports the development of safe and effective medicines.
References
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. waters.com [waters.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. cerilliant.com [cerilliant.com]
- 10. symeres.com [symeres.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. hwb.gov.in [hwb.gov.in]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Product-information requirements | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Product information: Reference documents and guidelines | European Medicines Agency (EMA) [ema.europa.eu]
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrum of Benzyl Benzoate-D12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mass spectrum of Benzyl Benzoate-D12, a deuterated analog of the pharmaceutical ingredient Benzyl Benzoate. Understanding the fragmentation pattern of this isotopically labeled compound is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, metabolic studies, and pharmacokinetic research. This document outlines the expected mass spectral data, a detailed experimental protocol for its acquisition, and a visual representation of its fragmentation pathway.
Quantitative Data Summary
The mass spectrum of this compound is characterized by a series of fragment ions that arise from the systematic cleavage of the parent molecule upon ionization. The following table summarizes the anticipated key ions, their mass-to-charge ratio (m/z), and their proposed molecular formulas. This data is inferred from the known fragmentation of non-deuterated Benzyl Benzoate and accounts for the mass increase due to the 12 deuterium atoms.
| m/z | Proposed Fragment Ion | Molecular Formula |
| 224 | [M]⁺ | [C₁₄D₁₂O₂]⁺ |
| 112 | [C₇D₇O]⁺ | [C₆D₅-CO]⁺ |
| 98 | [C₇D₇]⁺ | [C₆D₅-CD₂]⁺ |
| 82 | [C₆D₆]⁺ | Benzene-D6 cation |
| 81 | [C₆D₅]⁺ | Phenyl-D5 cation |
Experimental Protocol
The following provides a generalized experimental protocol for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
4. Data Acquisition and Processing:
-
Acquire data in full scan mode.
-
Process the raw data using the instrument's software to obtain the mass spectrum.
-
Identify the molecular ion and major fragment ions.
Fragmentation Pathway Visualization
The fragmentation of this compound in an electron ionization source is a predictable process that involves the cleavage of the ester bond and subsequent rearrangements. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathway.
Caption: Fragmentation pathway of this compound.
This guide provides foundational information for researchers working with this compound. The provided data and methodologies can be adapted to specific experimental setups and are intended to facilitate the accurate identification and quantification of this compound in complex matrices.
Methodological & Application
Application Notes & Protocols for the Quantitative Analysis of Benzyl Benzoate Using Benzyl Benzoate-D12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of benzyl benzoate in various matrices, utilizing Benzyl benzoate-D12 as an internal standard. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and sensitive technique for the quantification of volatile and semi-volatile compounds. The use of a deuterated internal standard, such as this compound, is a gold-standard technique that corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1]
Introduction
Benzyl benzoate is a widely used compound, functioning as an active pharmaceutical ingredient (API) in the treatment of scabies and as an excipient in various pharmaceutical formulations.[2] It also finds application as a fragrance ingredient in cosmetic products.[1] Accurate and reliable quantification of benzyl benzoate is crucial for quality control, formulation development, and regulatory compliance. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, offers superior analytical performance compared to methods using non-isotopic internal standards.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is an analytical technique that utilizes a known amount of an isotopically enriched compound (in this case, this compound) as an internal standard. This standard is added to the sample prior to any sample preparation steps. Since the deuterated standard is chemically identical to the native analyte (benzyl benzoate), it experiences the same losses during extraction, derivatization, and injection. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample losses.
Experimental Protocols
The following protocols are based on established methods for the analysis of benzyl benzoate in cosmetic and pharmaceutical matrices and have been adapted to incorporate the use of this compound.[3][4]
Materials and Reagents
-
Benzyl benzoate (analytical standard, >99% purity)
-
This compound (internal standard, >98% isotopic purity)
-
Methanol (HPLC or GC grade)
-
Methyl tert-butyl ether (MTBE, HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Sample matrix (e.g., lotion, cream, pharmaceutical formulation)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of benzyl benzoate and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the benzyl benzoate primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for creams, lotions, and other semi-solid formulations.[3][4]
-
Accurately weigh approximately 0.5 g of the sample into a 50 mL centrifuge tube.
-
Add a known amount (e.g., 10 µL) of the 1 µg/mL this compound internal standard spiking solution.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex or mix vigorously for 30 minutes to ensure thorough extraction.
-
Add approximately 5 g of anhydrous sodium sulfate to remove water.
-
Centrifuge at 3000 x g for 30 minutes to separate the layers.
-
Carefully collect the upper organic layer (MTBE) and filter it through a 0.22 µm syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.[3][4]
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 3°C/min to 125°C
-
Ramp 2: 7°C/min to 230°C
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzyl Benzoate | 105 | 91 | 212 |
| This compound | 112 | 98 | 224 |
Note: The quantifier and qualifier ions for this compound are predicted based on the fragmentation pattern of benzyl benzoate and the addition of 7 and 12 mass units for the deuterated phenyl and benzyl groups, respectively. These may need to be confirmed experimentally.
Data Analysis and Quantification
-
Calibration Curve:
-
Inject the prepared calibration standards into the GC-MS system.
-
For each standard, calculate the peak area ratio of the benzyl benzoate quantifier ion (m/z 105) to the this compound quantifier ion (m/z 112).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of benzyl benzoate.
-
-
Sample Quantification:
-
Inject the prepared sample extracts.
-
Calculate the peak area ratio of benzyl benzoate to this compound in the sample.
-
Determine the concentration of benzyl benzoate in the sample by interpolating the peak area ratio from the calibration curve.
-
Method Validation Summary
The following table summarizes typical validation parameters for a GC-MS method for the quantification of benzyl benzoate, based on published data.[4]
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 2 - 20 µg/g |
| Accuracy (Recovery) | 85.1% - 116% |
| Precision (RSD) | Intra-day: 0.4% - 12% Inter-day: 2.9% - 13% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of benzyl benzoate.
Conclusion
The use of this compound as an internal standard in a GC-MS method provides a highly accurate, precise, and reliable approach for the quantitative analysis of benzyl benzoate in diverse and complex matrices such as pharmaceutical formulations and cosmetic products. The detailed protocol and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of products containing benzyl benzoate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Fragrance Allergens in Personal Care Products Using Benzyl Benzoate-D12 as an Internal Standard by GC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of fragrance allergens, including benzyl benzoate, in complex personal care product matrices. The method utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Benzyl benzoate-D12 as an internal standard to ensure accuracy and precision. A streamlined sample preparation protocol involving liquid-liquid extraction is detailed, enabling high-throughput analysis suitable for quality control and regulatory compliance monitoring. The method was validated for linearity, accuracy, and precision, demonstrating its suitability for the routine analysis of fragrance allergens in a variety of cosmetic formulations.
Introduction
Fragrance ingredients are widely used in a variety of personal care products. However, a number of these substances have been identified as potential allergens, leading to regulatory limits on their concentration in consumer products. Accurate and reliable quantification of these allergens is crucial for consumer safety and for manufacturers to ensure compliance with regulations. Benzyl benzoate is a commonly used fragrance ingredient and a known allergen. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the analysis of benzyl benzoate and other fragrance allergens in personal care products using this compound as an internal standard.
Experimental
Reagents and Materials
-
Benzyl benzoate and other fragrance allergen standards
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
0.45 µm PTFE syringe filters
Instrumentation
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
2.3.1. Standard Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of benzyl benzoate, other target fragrance allergens, and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 10, 50, 100, 250, 500, 1000 ng/mL). Each calibration standard should be fortified with this compound at a constant concentration (e.g., 100 ng/mL).
2.3.2. Sample Preparation
-
Weigh 0.5 g of the personal care product sample (e.g., lotion, cream, shampoo) into a 15 mL centrifuge tube.
-
Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 5 mL of methanol and vortex for 1 minute to disperse the sample.
-
Add 5 mL of dichloromethane and 1 g of NaCl.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
GC-MS/MS Parameters
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 300 °C, hold for 5 minutes
-
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions for Benzyl Benzoate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzyl Benzoate | 212.1 | 105.1 | 10 |
| Benzyl Benzoate | 212.1 | 77.1 | 20 |
| This compound (IS) | 224.1 | 110.1 | 10 |
| This compound (IS) | 224.1 | 82.1 | 20 |
Results and Discussion
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
3.1.1. Linearity
The calibration curve for benzyl benzoate was linear over the concentration range of 10-1000 ng/mL with a coefficient of determination (R²) greater than 0.99.
Table 2: Quantitative Data Summary for Benzyl Benzoate
| Parameter | Result |
| Calibration Range | 10 - 1000 ng/mL |
| R² | > 0.995 |
| LOD | 5 ng/mL |
| LOQ | 10 ng/mL |
| Accuracy (at 100 ng/mL) | 98.5% |
| Precision (RSD, n=6) | < 5% |
3.1.2. Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing spiked blank matrix samples at three different concentration levels (low, medium, and high). The recovery for benzyl benzoate was within 95-105%, and the relative standard deviation (RSD) was less than 10%, indicating good accuracy and precision.
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of fragrance allergens.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for using an internal standard in quantitative analysis.
Caption: Logic of internal standard calibration for quantitative analysis.
Conclusion
The developed GC-MS/MS method using this compound as an internal standard provides a reliable and high-throughput solution for the quantification of fragrance allergens in personal care products. The simple and effective sample preparation protocol, combined with the selectivity and sensitivity of tandem mass spectrometry, makes this method ideal for routine quality control and regulatory monitoring in the cosmetics industry.
References
Gas chromatography-mass spectrometry (GC-MS) analysis with Benzyl benzoate-D12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In complex matrices, such as cosmetics, personal care products, and biological samples, the use of an internal standard is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response. Benzyl benzoate-D12, a deuterated analog of the common fragrance ingredient benzyl benzoate, serves as an excellent internal standard for the analysis of fragrance allergens and other related compounds. Its chemical similarity to the analytes of interest ensures comparable extraction efficiency and chromatographic behavior, while its distinct mass-to-charge ratio allows for clear differentiation and quantification by the mass spectrometer.
These application notes provide a detailed protocol for the quantitative analysis of fragrance allergens in cosmetic products using GC-MS with this compound as an internal standard.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for Cosmetic Creams and Lotions
This protocol is designed for the extraction of fragrance allergens from complex cosmetic matrices like creams and lotions.
Materials:
-
Cosmetic sample (cream or lotion)
-
This compound internal standard solution (10 µg/mL in methyl tert-butyl ether)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
GC vials
Procedure:
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 1.0 mL of the this compound internal standard solution (10 µg/mL) to the sample.
-
Add 5 mL of deionized water and 5 mL of MTBE to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add approximately 2 g of anhydrous sodium sulfate to remove water.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper organic layer (MTBE) using a pipette and transfer it to a clean tube.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Oven Program | |
| Initial Temperature | 70 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 180 °C |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Parameters for Benzyl Benzoate and this compound:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzyl Benzoate | 105 | 77 | 212 |
| This compound | 112 | 82 | 224 |
Note: The quantifier and qualifier ions for other target fragrance allergens should be determined by analyzing individual standards.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained using the described method.
Table 1: Calibration Curve for Benzyl Benzoate
| Parameter | Value |
| Concentration Range | 0.1 - 10.0 µg/mL |
| Linearity (R²) | > 0.995 |
| Internal Standard | This compound (at 1.0 µg/mL) |
Table 2: Method Validation Parameters for Benzyl Benzoate in a Cream Matrix
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/g |
| Limit of Quantitation (LOQ) | 0.15 µg/g |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 10% |
Visualizations
Caption: Workflow for GC-MS analysis of fragrance allergens.
Application Notes and Protocols for Pharmacokinetic Studies Using Benzyl Benzoate-D12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting pharmacokinetic (PK) studies of benzyl benzoate using Benzyl benzoate-D12 as an internal standard. The following sections outline the necessary experimental procedures, from in-life animal studies to bioanalytical sample analysis, and provide representative data for key pharmacokinetic parameters.
Introduction
Benzyl benzoate is a widely used pharmaceutical excipient and topical therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis for pharmacokinetic studies. It offers high precision and accuracy by correcting for variability during sample preparation and analysis. This protocol details a robust method for a preclinical pharmacokinetic study of benzyl benzoate in a rodent model.
Metabolic Pathway of Benzyl Benzoate
Benzyl benzoate is primarily metabolized in the liver. The initial step involves hydrolysis to benzyl alcohol and benzoic acid. Benzyl alcohol is subsequently oxidized to benzoic acid. Benzoic acid is then conjugated with glycine to form hippuric acid, which is the major urinary metabolite.[1][2]
Caption: Metabolic Pathway of Benzyl Benzoate.
Experimental Protocols
This section details the procedures for an in-vivo pharmacokinetic study in rats, followed by the bioanalytical method for the quantification of benzyl benzoate in plasma samples.
In-Life Study: Pharmacokinetics in Rats
1. Animal Model:
-
Species: Sprague Dawley rats (male, 8-10 weeks old)
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Dosing:
-
Formulation: Prepare a dosing solution of benzyl benzoate in a suitable vehicle (e.g., corn oil) at a concentration of 10 mg/mL.
-
Administration: Administer a single oral dose of 100 mg/kg benzyl benzoate via gavage.[3] The volume should not exceed 10 mL/kg.[4]
3. Blood Sampling:
-
Procedure: Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
1. Sample Preparation:
-
Protein Precipitation: Thaw plasma samples on ice. To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex and Centrifuge: Vortex the samples for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Benzyl Benzoate: To be determined (e.g., Q1/Q3 transition).
-
This compound: To be determined (e.g., Q1/Q3 transition reflecting the mass difference).
-
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
3. Method Validation:
-
The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.[4]
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic study of benzyl benzoate.
Caption: Experimental Workflow for Benzyl Benzoate PK Study.
Data Presentation
The following table presents representative pharmacokinetic parameters of benzyl benzoate in rats following a single oral administration.
Disclaimer: The following data is illustrative and based on typical pharmacokinetic profiles of similar compounds in rodents, as specific data from a study using this compound as an internal standard for the parent compound's pharmacokinetics was not publicly available.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1500 ± 350 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | 7500 ± 1200 |
| t1/2 (Half-life) | h | 4.2 ± 0.8 |
Conclusion
This protocol provides a comprehensive framework for conducting a preclinical pharmacokinetic study of benzyl benzoate using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with a validated LC-MS/MS method ensures the generation of high-quality data essential for the evaluation of the drug's pharmacokinetic properties. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible results for informed decision-making in drug development.
References
Application Notes and Protocols for Benzyl Benzoate-D12 in Bioanalytical Method Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl benzoate is a widely used pharmaceutical excipient and an active ingredient in the treatment of scabies and lice. Accurate quantification of benzyl benzoate in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Benzyl Benzoate-D12, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.[1][2] This document provides detailed application notes and protocols for the development of a robust bioanalytical method for the quantification of benzyl benzoate in human plasma using this compound as an internal standard.
Physicochemical Properties of Benzyl Benzoate and this compound
A summary of the key physicochemical properties of benzyl benzoate and its deuterated analog is presented in Table 1.
| Property | Benzyl Benzoate | This compound |
| Chemical Formula | C₁₄H₁₂O₂ | C₁₄D₁₂O₂ |
| Molecular Weight | 212.24 g/mol | 224.32 g/mol |
| CAS Number | 120-51-4 | 352431-26-6 |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Purity (LCMS) | ≥98% | 99.85% |
| Isotopic Enrichment | N/A | 99.1% |
Recommended Bioanalytical Method: LC-MS/MS
For the sensitive and selective quantification of benzyl benzoate in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The following sections detail a proposed workflow, from sample preparation to data analysis.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted in the following diagram.
Bioanalytical workflow for benzyl benzoate quantification.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Benzyl Benzoate Stock Solution (1 mg/mL): Accurately weigh 10 mg of benzyl benzoate analytical standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Benzyl Benzoate Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
This compound IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the benzyl benzoate working solutions into blank human plasma to obtain final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
A representative scheme for the preparation of calibration standards and QC samples is provided in Table 2.
| Sample Type | Analyte Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 250 |
| Calibration Standard 7 | 500 |
| Calibration Standard 8 | 1000 |
| LLOQ QC | 1 |
| LQC | 3 |
| MQC | 150 |
| HQC | 750 |
Sample Preparation from Human Plasma (Protein Precipitation)
Protein precipitation is a simple and effective method for sample cleanup prior to LC-MS/MS analysis.
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
The logic of the protein precipitation protocol is illustrated below.
Protein precipitation workflow.
LC-MS/MS Instrumental Conditions
The following are recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 3 |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions:
The precursor and product ions for benzyl benzoate and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer. The proposed MRM transitions are listed in Table 4.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Benzyl Benzoate | 213.1 | 105.1 |
| This compound | 225.1 | 110.1 |
Data Analysis and Method Validation
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A linear regression with a weighting factor of 1/x² is commonly used.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These should be evaluated at the LLOQ, LQC, MQC, and HQC levels.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
A summary of typical acceptance criteria for method validation is provided in Table 5.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | %CV ≤ 15% |
| Stability | Within ±15% of the nominal concentration |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of benzyl benzoate in human plasma. The protocols outlined in this document serve as a comprehensive guide for researchers and scientists in the field of drug development to establish a high-quality bioanalytical method suitable for regulated studies. Adherence to these guidelines will ensure the generation of accurate and reproducible data for pharmacokinetic and other related studies.
References
Application of Benzyl Benzoate-D12 in Environmental Sample Analysis: A Detailed Guide
Introduction
Benzyl benzoate, a widely used industrial chemical found in products ranging from personal care items to plastics, is an emerging environmental contaminant.[1] Its detection and quantification in various environmental matrices such as water, soil, and sediment are crucial for monitoring its environmental fate and potential ecological impact. The use of a stable isotope-labeled internal standard, Benzyl benzoate-D12, is a robust analytical technique that ensures high accuracy and precision in these analyses. This application note provides detailed protocols for the determination of benzyl benzoate in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of an isotopically labeled analogue of the target analyte to the sample prior to any sample preparation steps. The labeled compound, in this case, this compound, behaves almost identically to the native benzyl benzoate throughout extraction, cleanup, and analysis. Any losses of the analyte during sample processing will be mirrored by losses of the internal standard. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, compensating for matrix effects and variations in recovery.
Data Presentation
The following table summarizes representative quantitative data for the analysis of benzyl benzoate using this compound as an internal standard in various environmental matrices. These values are based on typical performance characteristics of GC-MS methods for semi-volatile organic compounds.
| Matrix | Analytical Method | Analyte | Internal Standard | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Water | GC-MS | Benzyl benzoate | This compound | 85-110 | 0.05 µg/L | 0.15 µg/L |
| Soil | GC-MS | Benzyl benzoate | This compound | 80-115 | 1 µg/kg | 3 µg/kg |
| Sediment | GC-MS | Benzyl benzoate | This compound | 75-120 | 2 µg/kg | 6 µg/kg |
Experimental Protocols
The following are detailed protocols for the analysis of benzyl benzoate in water and soil/sediment samples using this compound as an internal standard. These protocols are based on established methods for the analysis of semi-volatile organic compounds, such as those outlined in U.S. EPA Method 8270D.[2]
Protocol 1: Analysis of Benzyl Benzoate in Water Samples
1. Sample Collection and Preservation:
-
Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.
-
Preserve the samples by adjusting the pH to < 2 with sulfuric acid.
-
Store the samples at 4°C until extraction.
2. Sample Preparation and Extraction:
-
Spike a 1-liter water sample with a known amount of this compound solution.
-
Perform a liquid-liquid extraction using dichloromethane. Add 60 mL of dichloromethane to the sample bottle, cap, and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the dichloromethane extract.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
-
Combine the three extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Benzyl benzoate: m/z 105, 212
-
This compound: m/z 110, 224
-
-
4. Quantification:
-
Calculate the concentration of benzyl benzoate in the sample using the following formula: Concentration = (Area_analyte / Area_IS) * (Concentration_IS / RRF) * (V_extract / V_sample) where:
-
Area_analyte is the peak area of the native benzyl benzoate.
-
Area_IS is the peak area of this compound.
-
Concentration_IS is the concentration of the internal standard spiked into the sample.
-
RRF is the relative response factor, determined from a calibration curve.
-
V_extract is the final volume of the sample extract.
-
V_sample is the initial volume of the water sample.
-
Protocol 2: Analysis of Benzyl Benzoate in Soil and Sediment Samples
1. Sample Collection and Preparation:
-
Collect soil or sediment samples in wide-mouthed glass jars with Teflon-lined lids.
-
Store samples at 4°C prior to analysis.
-
Homogenize the sample and weigh out 10-30 g (wet weight) into a beaker.
-
Spike the sample with a known amount of this compound solution.
2. Extraction:
-
Mix the spiked sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Perform a Soxhlet extraction for 16-24 hours with a 1:1 mixture of acetone and hexane.
-
Alternatively, use an accelerated solvent extraction (ASE) method.
3. Extract Cleanup:
-
Concentrate the extract to approximately 1 mL.
-
Perform a cleanup step to remove interfering compounds. Gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica gel or florisil can be used.
4. GC-MS Analysis:
-
Follow the same GC-MS conditions as described in Protocol 1 for water analysis.
5. Quantification:
-
Calculate the concentration of benzyl benzoate in the soil or sediment sample, correcting for the initial moisture content of the sample.
Visualizations
Caption: Experimental workflow for the analysis of benzyl benzoate in environmental samples.
Caption: Logical relationship of using a deuterated internal standard for accurate quantification.
Caption: Environmental fate and degradation pathways of benzyl benzoate.
References
Application Note: Structural Elucidation of Benzyl Benzoate-D12 by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl benzoate is an organic compound used as a medication, insect repellent, and solvent. Its deuterated isotopologue, Benzyl benzoate-D12 (C₁₄D₁₂O₂), serves as an internal standard in quantitative analysis and as a tracer in metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of chemical compounds. This document provides a detailed protocol for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. Given the deuterated nature of the compound, this note also includes the spectral data for the non-deuterated Benzyl benzoate for comparative purposes and for the identification of potential protonated impurities.
Principle of NMR Spectroscopy for Deuterated Compounds
Deuterium (²H or D) has a nuclear spin of 1 and a much smaller gyromagnetic ratio compared to protium (¹H). As a result, in a standard ¹H NMR experiment, deuterium is not observed. In ¹³C NMR, the coupling between ¹³C and D is typically not resolved, leading to the appearance of singlets for deuterated carbon atoms, unless specific experimental conditions are used. For this compound, where all hydrogen atoms are replaced by deuterium, the ¹H NMR spectrum is expected to be silent, while the ¹³C NMR spectrum will provide information about the carbon skeleton.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄D₁₂O₂ | [1] |
| Molecular Weight | 224.32 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Isotopic Enrichment | Typically ≥ 98 atom % D | [1][3] |
Table 2: Expected ¹H NMR Spectral Data for this compound
Due to the complete deuteration, no signals are expected in the ¹H NMR spectrum of pure this compound. The presence of any signals would indicate protonated impurities. For reference, the ¹H NMR data for non-deuterated Benzyl benzoate is provided in Table 3.
Table 3: ¹H NMR Spectral Data for Benzyl Benzoate (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.06 | ddd | 2H | Aromatic H (ortho to C=O) | [4] |
| 7.51-7.46 | m | 1H | Aromatic H (para to C=O) | [4] |
| 7.43-7.27 | m | 7H | Aromatic H | [4] |
| 5.33 | s | 2H | -CH₂- | [4] |
Table 4: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)
The chemical shifts for the carbon atoms in this compound are expected to be very similar to those of the non-deuterated compound. However, due to the absence of ¹H-¹³C coupling, all signals are expected to be singlets.
Table 5: ¹³C NMR Spectral Data for Benzyl Benzoate (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Reference |
| 166.15 | C=O | [4] |
| 135.91 | Aromatic C | [4] |
| 132.82 | Aromatic C | [4] |
| 129.97 | Aromatic C | [4] |
| 129.51 | Aromatic C | [4] |
| 128.41 | Aromatic C | [4] |
| 128.19 | Aromatic C | [4] |
| 128.05 | Aromatic C | [4] |
| 127.98 | Aromatic C | [4] |
| 66.47 | -CH₂- | [4] |
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing an NMR sample is as follows:
-
Weighing the sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (to detect impurities) and 50-100 mg for ¹³C NMR into a clean, dry vial.[5][6]
-
Solvent addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7] The solvent should be chosen based on the sample's solubility and its chemical compatibility.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.[6]
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[5][7][8]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Sample Preparation Workflow.
2. NMR Data Acquisition
The following is a general procedure for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
NMR Data Acquisition and Processing Workflow.
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of any observed impurities.
-
Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Structural Elucidation and Interpretation
The absence of signals in the ¹H NMR spectrum confirms the high isotopic enrichment of this compound. The ¹³C NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule. The chemical shifts of these signals can be compared to the data for non-deuterated Benzyl benzoate (Table 5) to confirm the carbon skeleton. The lack of splitting in the ¹³C signals further supports the deuterated nature of the adjacent positions. Any significant deviation from the expected spectra could indicate the presence of impurities or a different molecular structure.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C14H12O2 | CID 102602363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. rssl.com [rssl.com]
Application Notes and Protocols for the Analysis of Benzyl Benzoate-D12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl benzoate is a widely used pharmaceutical excipient and active ingredient. The analysis of its deuterated analog, Benzyl benzoate-D12, is crucial in pharmacokinetic and metabolism studies, where it serves as an internal standard for accurate quantification of the parent compound in biological matrices.[1][2][3] Proper sample preparation is a critical step to ensure the reliability and accuracy of analytical results.[4] This document provides detailed application notes and protocols for the extraction of this compound from biological samples, primarily focusing on Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) techniques.
Importance of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry.[1][3] An ideal internal standard co-elutes with the analyte and exhibits similar extraction recovery and ionization response, thereby compensating for variability in sample preparation, chromatography, and detection.[1]
| Parameter | Ideal Characteristic with Deuterated IS | Rationale |
| Extraction Recovery | Identical to the analyte | Compensates for analyte loss during sample processing.[1][5] |
| Chromatographic Retention Time | Co-elution with the analyte | Minimizes differential matrix effects.[1] |
| Ionization Response (MS) | Similar to the analyte | Corrects for variations in ionization efficiency.[1][5] |
| Mass Difference | Sufficient to be outside the natural isotopic distribution of the analyte (typically ≥ 3 amu) | Prevents spectral overlap and interference.[1] |
Experimental Protocols
The following protocols are generalized for the extraction of a deuterated aromatic ester like this compound from biological matrices such as plasma or serum. Optimization may be required for specific applications and matrices.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique based on the partitioning of an analyte between two immiscible liquid phases.[6]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound internal standard solution
-
Protein precipitation solvent (e.g., acetonitrile, methanol)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))
-
pH adjusting reagent (e.g., formic acid, ammonium hydroxide)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of the this compound internal standard solution to each sample, blank, and quality control sample.
-
Protein Precipitation: Add a volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma). Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
pH Adjustment (Optional): Adjust the pH of the supernatant to optimize the extraction of Benzyl benzoate. For esters, a neutral to slightly acidic pH is generally suitable.
-
Liquid-Liquid Extraction: Add a volume of the immiscible extraction solvent (e.g., 1 mL of ethyl acetate). Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the reconstitution solvent (e.g., mobile phase for LC-MS analysis). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.[7][8] For an aromatic ester like Benzyl benzoate, a reversed-phase (e.g., C18) or a polymeric sorbent can be effective.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound internal standard solution
-
SPE cartridges (e.g., C18, polymeric reversed-phase)
-
SPE manifold or automated SPE system
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent(s) (e.g., water, low percentage of organic solvent in water)
-
Elution solvent (e.g., methanol, acetonitrile)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment:
-
Pipette a known volume (e.g., 100 µL) of the biological sample into a clean tube.
-
Add the this compound internal standard.
-
Dilute the sample with an aqueous solution (e.g., 1:1 with water or a suitable buffer) to reduce viscosity and improve loading onto the SPE cartridge.[7]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass 1-2 cartridge volumes of the conditioning solvent (e.g., methanol) through the sorbent bed. Do not allow the sorbent to go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 cartridge volumes of the equilibration solvent (e.g., water) through the sorbent bed. Again, do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with one or more wash solvents to remove interfering compounds. A typical wash sequence might be:
-
1-2 cartridge volumes of water.
-
1-2 cartridge volumes of a weak organic solvent mixture (e.g., 5-10% methanol in water). This step is crucial for removing polar interferences while retaining the analyte.
-
-
-
Sorbent Drying (Optional but Recommended):
-
Apply vacuum or positive pressure for a few minutes to dry the sorbent bed, which can improve the efficiency of the subsequent elution step.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the retained this compound with a small volume (e.g., 2 x 500 µL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a known volume of reconstitution solvent.
-
-
Analysis:
-
Transfer the sample for instrumental analysis.
-
Experimental Workflow and Logic
The development and validation of a bioanalytical method is a systematic process. The following diagram illustrates the general workflow.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Quantification of Benzyl Benzoate-D12 in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzyl benzoate-D12 as an internal standard for the quantification of Benzyl benzoate in complex matrices such as plasma, tissue, and cosmetics.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when using this compound as an internal standard?
A1: The primary challenges include:
-
Matrix Effects: Complex matrices can cause ion suppression or enhancement in LC-MS/MS analysis, potentially affecting the analyte and internal standard differently. This can occur if this compound does not co-elute perfectly with the native Benzyl benzoate due to the deuterium isotope effect, which can alter its chromatographic retention time.[1]
-
Back-Exchange of Deuterium: Deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the surrounding solvent or matrix, particularly under acidic or basic conditions. This leads to a decrease in the signal of the deuterated standard and can result in an overestimation of the analyte concentration.
-
Stability: this compound, like many organic molecules, can be susceptible to degradation if not stored and handled properly. Stability issues can arise during sample collection, storage, and preparation.
-
Interferences: Endogenous or exogenous compounds in the matrix may co-elute and interfere with the detection of Benzyl benzoate or its deuterated internal standard, leading to inaccurate results.
Q2: How can I minimize matrix effects in my assay?
A2: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample cleanup techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or matrix solid-phase dispersion (MSPD) to remove interfering matrix components.[2]
-
Chromatographic Optimization: Develop a chromatographic method that separates Benzyl benzoate from the majority of matrix components. Adjusting the mobile phase composition, gradient, and column chemistry can improve separation.
-
Use of a Stable Isotope Labeled Internal Standard: While not without its own challenges, a deuterated internal standard like this compound is generally the best choice to compensate for matrix effects, as it behaves very similarly to the analyte during extraction and ionization.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects observed in the unknown samples.
Q3: What are the best practices for sample preparation to ensure good recovery of Benzyl benzoate?
A3: The optimal sample preparation method depends on the matrix. Here are some general recommendations:
-
Liquid-Liquid Extraction (LLE): This is a common and effective technique for extracting Benzyl benzoate, which is a relatively nonpolar compound. Solvents like methyl tert-butyl ether (MTBE), hexane, or ethyl acetate are often used.[3]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE. A reverse-phase (C18) or a mixed-mode cation exchange sorbent could be suitable for Benzyl benzoate. The protocol typically involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.
-
Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid or viscous matrices like cosmetics. It involves blending the sample with a solid support (e.g., C18) and then eluting the analyte with an appropriate solvent.
Q4: How can I prevent the back-exchange of deuterium from this compound?
A4: To prevent deuterium back-exchange:
-
Avoid Extreme pH: During sample preparation and storage, maintain a neutral pH as much as possible, as acidic or basic conditions can promote H/D exchange.
-
Solvent Choice: Use aprotic solvents where possible during extraction and reconstitution. If aqueous solutions are necessary, minimize the time the sample spends in these solutions and control the temperature.
-
Storage Conditions: Store stock solutions and prepared samples at low temperatures (e.g., -20°C or -80°C) to slow down any potential exchange reactions.
Troubleshooting Guides
Problem 1: Poor Recovery of this compound and/or Analyte
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the LLE or SPE protocol. For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbents, wash solutions, and elution solvents. |
| Analyte/Internal Standard Degradation | Investigate the stability of Benzyl benzoate and this compound under your experimental conditions (pH, temperature, light exposure). Add antioxidants if oxidative degradation is suspected. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption of the analytes to container surfaces. |
| Incomplete Elution from SPE Cartridge | Ensure the elution solvent is strong enough to completely elute Benzyl benzoate. You may need to increase the organic solvent percentage or try a different solvent. |
Problem 2: High Variability in Analyte/Internal Standard Ratio
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | Improve the sample cleanup procedure to remove more of the interfering matrix components. Ensure that the analyte and internal standard co-elute as closely as possible. |
| Variable Back-Exchange | Re-evaluate the pH and solvent composition of all solutions used in the sample preparation process. Ensure consistency in the timing of each step. |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. If manual, ensure that all steps are performed consistently for all samples, standards, and quality controls. |
| Instrumental Instability | Check the stability of the mass spectrometer's response by injecting a standard solution multiple times. Clean the ion source if necessary. |
Problem 3: Signal Instability or Disappearance of this compound Peak
| Possible Cause | Suggested Solution |
| Back-Exchange of Deuterium | This can lead to a gradual decrease in the D12 signal and an increase in the signal of partially deuterated or non-deuterated forms. Prepare fresh internal standard working solutions and analyze them to check for degradation. |
| Instability in Solution | Verify the stability of this compound in the stock and working solutions under the storage conditions used. Consider preparing fresh solutions more frequently. |
| Contamination of the Mass Spectrometer | A contaminated ion source can lead to signal suppression. Clean the ion source according to the manufacturer's instructions. |
| Chromatographic Issues | Poor peak shape or a disappearing peak could be due to column degradation or a problem with the mobile phase. Replace the column and/or prepare fresh mobile phase. |
Data Presentation
The following tables present illustrative quantitative data for a hypothetical validated LC-MS/MS method for the quantification of Benzyl benzoate in human plasma using this compound as an internal standard.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low QC | 3 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| Mid QC | 100 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| High QC | 800 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Benzyl benzoate | Low (3) | 85.2 | 92.5 (Suppression) |
| High (800) | 87.1 | 94.1 (Suppression) | |
| This compound | - | 86.5 | 93.3 (Suppression) |
Experimental Protocols
The following is an illustrative experimental protocol for the quantification of Benzyl benzoate in human plasma by LC-MS/MS using this compound as an internal standard. This protocol is provided as a template and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer (approximately 500 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Benzyl benzoate from matrix interferences (e.g., start at 30% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Benzyl benzoate: Precursor ion (e.g., m/z 213.1) → Product ion (e.g., m/z 91.1)
-
This compound: Precursor ion (e.g., m/z 225.2) → Product ion (e.g., m/z 98.1)
-
Visualizations
Caption: Metabolic pathway of Benzyl benzoate.
Caption: Experimental workflow for Benzyl benzoate quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
Technical Support Center: Deuterated Internal Standards in LC-MS
Welcome to the technical support center for the use of deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) eluting at a different retention time than my analyte?
A1: This phenomenon, known as the "isotope effect," is a common observation. The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the physicochemical properties of the molecule, such as its lipophilicity.[1][2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][4] The magnitude of this shift can be influenced by the number and position of the deuterium labels.[5] While often minor, this can be problematic if the analyte and IS elute in a region of variable matrix effects.[6][7]
Q2: Can a deuterated internal standard fully compensate for matrix effects?
A2: Ideally, a stable isotope-labeled (SIL) internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction. However, this is not always the case.[7] Differential matrix effects can occur when the analyte and the deuterated IS have slightly different retention times, causing them to be affected differently by co-eluting matrix components.[1][6] This can lead to inaccuracies in quantification.[1] It has been reported that matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more.[1]
Q3: My results are inconsistent. Could my deuterated internal standard be unstable?
A3: Yes, instability of the deuterium label can be a significant issue. Back-exchange of deuterium for hydrogen can occur, particularly in aqueous solutions or under certain pH conditions.[1][8] This can lead to an increase in the response of the non-labeled analyte and a decrease in the IS response, compromising the accuracy of the results. One study observed a 28% increase in the non-labeled compound after incubating the deuterated compound in plasma for one hour.[1]
Q4: I suspect my deuterated internal standard is impure. How can this affect my analysis?
A4: The purity of the deuterated IS is critical for accurate quantification. A common issue is the presence of the unlabeled analyte as an impurity in the deuterated standard.[9] This will artificially inflate the analyte response and lead to an overestimation of its concentration. It is crucial to use high-purity internal standards and to verify their isotopic purity.
Troubleshooting Guides
Issue 1: Chromatographic Shift Between Analyte and Deuterated Internal Standard
Symptoms:
-
Consistent, reproducible difference in retention time between the analyte and the internal standard.
-
Poor reproducibility of the analyte/IS peak area ratio, especially in complex matrices.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic shifts.
Detailed Steps:
-
Assess the Magnitude and Impact: Determine the retention time difference. If the shift is small and the analyte and IS elute in a region of consistent matrix effects, it may not significantly impact the results.
-
Optimize Chromatography:
-
Gradient Modification: Adjust the gradient slope to minimize the separation. A shallower gradient can sometimes reduce the retention time difference.
-
Column Chemistry: Experiment with different column stationary phases that may offer different selectivity.
-
-
Consider an Alternative Internal Standard: If chromatographic optimization is unsuccessful, consider using an internal standard with fewer deuterium atoms or a ¹³C-labeled standard, which typically exhibits a smaller isotope effect.[10]
-
Method Validation: Thoroughly validate the method to ensure that the observed shift does not compromise accuracy and precision within acceptable limits.
Issue 2: Suspected Differential Matrix Effects
Symptoms:
-
High variability in analyte/IS ratios across different lots of biological matrix.[1]
-
Poor accuracy and precision in quality control (QC) samples prepared in matrix.
-
Discrepancies between results from standard solutions and matrix-matched samples.
Experimental Protocol: Post-Column Infusion Test
This experiment helps to identify regions of ion suppression or enhancement in the chromatogram.
-
Setup: Infuse a constant flow of the analyte and internal standard solution into the LC eluent stream post-column.
-
Injection: Inject a blank, extracted matrix sample.
-
Analysis: Monitor the signal of the infused analytes. Dips in the baseline indicate regions of ion suppression, while peaks indicate enhancement.
-
Evaluation: Compare the retention times of your analyte and IS with the regions of ion suppression/enhancement. If they elute in a region of significant and variable matrix effects, this is a likely cause of your issues.
Troubleshooting Flowchart:
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
Optimizing mass spectrometry parameters for Benzyl benzoate-D12 detection
Technical Support Center: Benzyl Benzoate-D12 Mass Spectrometry Analysis
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers in optimizing the detection of this compound using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor ions for Benzyl benzoate and its D12 isotopic standard?
When using electrospray ionization (ESI) in positive mode, the primary precursor ion observed is the protonated molecule, [M+H]⁺. The theoretical monoisotopic masses for the neutral molecules and their corresponding precursor ions are summarized below.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) |
| Benzyl Benzoate | C₁₄H₁₂O₂ | 212.0837[1] | 213.0910 |
| This compound | C₁₄D₁₂O₂ | 224.1591[2] | 225.1663 |
Q2: What are good starting Multiple Reaction Monitoring (MRM) transitions to evaluate for this compound?
The primary fragmentation of benzyl benzoate involves the cleavage of the ester bond. The most common product ions are the benzoyl cation and the benzyl cation. Below are suggested starting MRM transitions for both the analyte and the deuterated internal standard (IS). These should be optimized via direct infusion on your specific instrument.
| Compound | Precursor Ion (Q1) | Suggested Product Ion (Q3) | Notes on Fragmentation |
| Benzyl Benzoate | 213.1 | 105.1 | Formation of the benzoyl cation [C₇H₅O]⁺ |
| Benzyl Benzoate | 213.1 | 91.1 | Formation of the benzyl (tropylium) cation [C₇H₇]⁺ |
| This compound | 225.2 | 110.1 | Formation of the D5-benzoyl cation [C₇D₅O]⁺ |
| This compound | 225.2 | 98.1 | Formation of the D7-benzyl cation [C₇D₇]⁺ |
Q3: What are typical liquid chromatography (LC) conditions for separating Benzyl benzoate?
Benzyl benzoate is a non-polar compound well-suited for reverse-phase (RP) chromatography. A C8 or C18 column is recommended. For mass spectrometry compatibility, a mobile phase modifier like formic acid is preferred over non-volatile acids like phosphoric acid.[3]
| Parameter | Recommended Setting |
| Column | C18 or C8, e.g., 100 x 2.1 mm, < 3 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Start at 40-50% B, ramp to 95% B, hold, then re-equilibrate |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Q4: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended?
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[4][5] They are chemically and physically almost identical to the analyte, meaning they:
-
Co-elute chromatographically , which helps compensate for matrix effects that can occur at a specific retention time.[6]
-
Exhibit similar ionization efficiency , correcting for variations in the ion source.[6]
-
Experience similar extraction recovery during sample preparation, correcting for analyte loss.[4]
Using a SIL standard like this compound generally leads to improved precision and accuracy in quantitative assays.[5]
Troubleshooting Guide
Q1: I am seeing a weak or no signal for this compound. What should I check?
A weak or absent signal can stem from multiple sources, from sample preparation to the detector. The logical flow diagram below outlines a systematic approach to identify the root cause. Start with the instrument and work your way back to the sample.
Q2: My peak shape is poor (e.g., fronting, tailing, or broad). What are the common causes?
-
Tailing Peaks: Often caused by secondary interactions with active sites on the column packing or system components. Try adding a small amount of a competitor (e.g., triethylamine) to the mobile phase (if compatible) or using a column with low silanol activity.[3] It can also indicate column degradation.
-
Fronting Peaks: This typically indicates column overload. Dilute your sample and re-inject. Ensure the sample solvent is not significantly stronger than the initial mobile phase.
-
Broad Peaks: Can be caused by a large dead volume in the system, low column temperature, or a mismatch between the sample solvent and the mobile phase. Ensure all fittings are secure and use a sample solvent that is as weak as, or weaker than, your starting mobile phase conditions.
Q3: The retention time of my this compound is shifting. Why is this happening?
-
Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts due to the isotope effect.[5][6] This is typically small and consistent.
-
Inconsistent Re-equilibration: Ensure the column is fully re-equilibrated to the initial gradient conditions between injections. A shorter-than-needed equilibration time is a common cause of retention time drift.
-
Mobile Phase Composition: If preparing mobile phases manually, small day-to-day variations can cause shifts. Using a single, large batch of mobile phase for an entire analytical run can improve consistency.
-
Column Aging: Over time, the stationary phase of the column will degrade, leading to changes in retention time.
Q4: My results show high variability. Could the internal standard be the problem?
While SIL standards correct for many issues, problems can still arise.
-
Differential Matrix Effects: In some complex matrices, ion suppression or enhancement may not be identical for the analyte and the deuterated standard, leading to variability.[7] This can sometimes happen if there is a slight chromatographic separation between the two compounds and they fall on a steep slope of an ion suppression zone.[7]
-
Deuterium Exchange: While unlikely for the aromatic and benzylic positions on benzyl benzoate under typical reverse-phase conditions, storing standards in highly acidic or basic solutions for extended periods should be avoided.[4]
-
Contamination: Ensure the internal standard solution has not been contaminated and was prepared at the correct concentration.
Experimental Protocols
Protocol 1: Direct Infusion Analysis for MS Parameter Optimization
This protocol is used to find the optimal mass spectrometry parameters without a liquid chromatography column.
-
Prepare Standard: Create a 1 µg/mL solution of this compound in a solvent appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Setup Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Find Precursor Ion: In full scan mode, identify the [M+H]⁺ ion for this compound (expected at m/z 225.2).
-
Optimize Source Parameters: While infusing, adjust source parameters (e.g., capillary voltage, gas flows, source temperature) to maximize the intensity of the m/z 225.2 precursor ion.
-
Find Product Ions: Switch to a product ion scan mode. Select m/z 225.2 as the precursor and ramp the collision energy (e.g., from 5 to 50 eV) to observe fragmentation. Identify the most stable and intense product ions (e.g., m/z 110.1, 98.1).
-
Optimize Collision Energy: Create an MRM method with the selected transitions. Perform multiple infusions, varying the collision energy for each transition to find the value that produces the highest signal intensity. This is the optimal collision energy.
Protocol 2: Example LC-MS/MS Method
This serves as a starting point. Parameters should be validated for your specific instrument and application.
| Parameter | Value |
| LC System | UPLC/HPLC capable of 10,000+ psi |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temp | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0.0 min: 40% B; 3.0 min: 95% B; 4.0 min: 95% B; 4.1 min: 40% B; 5.0 min: 40% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp | 150 °C |
| Desolvation Temp | 450 °C |
| MRM Transition (BB-D12) | 225.2 -> 110.1 (Quantifier), 225.2 -> 98.1 (Qualifier) |
| Collision Energy | Optimize as per Protocol 1 (start at ~20 eV) |
Protocol 3: Protein Precipitation Sample Preparation
This is a basic protocol for extracting Benzyl benzoate from a biological matrix like plasma.
-
Aliquot Sample: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of a working solution of this compound (e.g., 10 µg/mL in methanol) to each sample, blank, and QC.
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex mix the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate (Optional): To concentrate the sample, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject: Vortex briefly and inject into the LC-MS/MS system.
References
- 1. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C14H12O2 | CID 102602363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. myadlm.org [myadlm.org]
Technical Support Center: Resolving Chromatographic Issues with Benzyl benzoate-D12
Welcome to the technical support center for Benzyl benzoate-D12 analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic peak issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. For a neutral compound like Benzyl benzoate, the causes are often physical rather than chemical.
-
Physical Issues : The most likely cause is a physical problem within the HPLC system. This can include extra-column dead volume (e.g., from using tubing with an incorrect inner diameter or improper fittings), or a void at the head of the analytical column.[1][2] Early eluting peaks are typically more affected by these issues.[3]
-
Column Overload : Injecting too much sample (mass overload) can saturate the stationary phase, leading to a distorted peak shape that resembles a right triangle.[2][3] To check for this, dilute your sample and reinject; if the peak shape improves, you were overloading the column.[4]
-
Secondary Silanol Interactions : Although Benzyl benzoate is neutral, highly active silica columns can still cause minor interactions. This is less common than with basic or acidic compounds but can be mitigated by using a modern, high-purity, end-capped column.[4][5]
Q2: I see unexpected peaks, often called "ghost peaks," in my blank injections. What is the cause?
Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They typically stem from contamination or carryover within the system.[6]
-
Contaminated Mobile Phase : Impurities in your solvents or buffers can accumulate on the column and elute as a peak, especially during gradient runs.[7] Using high-purity HPLC or MS-grade solvents is crucial.
-
Injector Carryover : Sample residue can remain in the injector needle, loop, or valve.[7] Implementing a robust needle wash protocol with a strong solvent can often resolve this.
-
System Contamination : Contaminants can build up in various parts of the system, including solvent inlet filters, tubing, or the column itself.[7][8] A systematic cleaning of system components is recommended.
-
Septum Bleed (GC) : In gas chromatography, particles from the injection port septum can break off and enter the system, causing ghost peaks.[9]
Q3: My this compound peak is splitting or showing a shoulder. What should I investigate?
Peak splitting or shoulders suggest that the analyte band is being distorted as it moves through the system.
-
Column Contamination or Void : A blocked inlet frit or a void/channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[2][5] Backflushing the column (if the manufacturer allows) or replacing it may be necessary.[4]
-
Sample Solvent Incompatibility : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[3] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.
-
Co-eluting Interference : The shoulder could be a closely eluting, unresolved impurity. Confirming this can be done by changing detection wavelengths or using a higher-efficiency column to improve resolution.[5]
Q4: What are good starting conditions for a Reverse-Phase HPLC method for Benzyl benzoate?
A well-developed method is the foundation for good peak shape. For Benzyl benzoate, a standard Reverse-Phase (RP-HPLC) method is effective.[10] A C8 or C18 column is a common choice.[11][12][13] A typical starting point would involve a mobile phase of acetonitrile and water.[11][12]
Troubleshooting Guides & Protocols
Systematic Guide to Diagnosing Peak Tailing
Peak tailing is defined by an asymmetry factor (As) greater than 1.2.[5] Use the following workflow to identify and resolve the issue.
Caption: A workflow for diagnosing the root cause of peak tailing.
Protocol for Identifying the Source of Ghost Peaks
Use this process of elimination to locate the origin of contamination causing ghost peaks.
Caption: A logical diagram for troubleshooting and identifying ghost peak sources.
Reference RP-HPLC Method for Benzyl benzoate
This protocol provides a robust starting point for method development. An example method successfully separated Benzyl benzoate from other compounds using a C8 column.[11][12]
Column: Phenomenex Luna C8 (150 x 4.6 mm, 3 µm) or equivalent C18 column.[11][12] Mobile Phase:
-
B: Acetonitrile[11][12] Gradient Program: A gradient may be required depending on the sample matrix. A potential starting point is 50:50 A:B, adjusting as needed to achieve a retention factor (k) between 2 and 10. Flow Rate: 1.0 - 1.5 mL/min[11][12] Column Temperature: 35°C[11][12] Injection Volume: 10 µL[11][12] Detector Wavelength: 254 nm[11][12] Sample Diluent: Methanol or mobile phase.[12] Ensure the diluent is not significantly stronger than the starting mobile phase.
Data Summary: Method Parameters and Peak Shape
The following table summarizes key chromatographic parameters and their potential impact on the peak shape of this compound.
| Parameter | Recommended Value/Type | Rationale & Impact on Peak Shape |
| Stationary Phase | C18 or C8, high-purity, end-capped | Provides good hydrophobic retention for Benzyl benzoate.[13] High-purity silica with end-capping minimizes secondary interactions, reducing tailing.[5] |
| Mobile Phase pH | Not critical (4-7) | As Benzyl benzoate is a neutral ester, pH has a minimal effect on its retention or peak shape. A buffered mobile phase is still good practice for system stability. |
| Sample Solvent | Mobile Phase or weaker | Using a solvent stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion and splitting.[3] |
| Injection Volume | 5 - 20 µL | Keep volume low to prevent band broadening. Volume overload can lead to tailing or fronting.[4] |
| Sample Concentration | < 1 mg/mL | High concentrations can lead to mass overload, causing peak fronting or tailing.[3] |
| Flow Rate | 1.0 - 1.5 mL/min | Operating at the column's optimal flow rate maximizes efficiency, leading to sharper peaks and better resolution.[14] |
| System Connections | Minimal length, correct ID tubing | Minimizes extra-column dead volume, which is a primary cause of tailing for well-behaved compounds.[2] |
Visualizing Causes of Common Peak Shape Issues
The diagram below illustrates the relationship between common chromatographic problems and their underlying causes.
Caption: A diagram showing the causes related to common peak shape problems.
References
- 1. youtube.com [youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Troubleshooting: Origins of Ghost Peaks [restek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. instrument-solutions.com [instrument-solutions.com]
- 9. Are your ghost peaks coming from the GC column, or something else? [restek.com]
- 10. arlok.com [arlok.com]
- 11. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 12. scirp.org [scirp.org]
- 13. selectscience.net [selectscience.net]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Analysis of Benzyl Benzoate-D12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference issues during the analysis of Benzyl benzoate-D12.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
A1: this compound is a deuterated form of Benzyl benzoate, meaning that 12 hydrogen atoms in the molecule have been replaced with deuterium atoms.[1] It is commonly used as a stable isotope-labeled (SIL) internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The use of SIL internal standards is a widely accepted strategy to improve the accuracy and precision of quantitative analyses by compensating for variations in sample preparation and matrix effects.[2][3]
Q2: What are the common sources of interference in the analysis of this compound?
A2: The primary sources of interference in the LC-MS/MS analysis of this compound are matrix effects and the presence of co-eluting compounds.[2] Matrix effects occur when components of the sample matrix (e.g., plasma, urine) co-elute with the analyte and its internal standard, affecting their ionization efficiency in the mass spectrometer. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[2] Additionally, other compounds in the sample or from external contamination, such as plasticizers, can co-elute and interfere with the analysis.[4]
Q3: Why is my quantification inaccurate even when using a deuterated internal standard like this compound?
A3: While deuterated internal standards are designed to mimic the behavior of the analyte, their effectiveness can be compromised by a phenomenon known as the "deuterium isotope effect". The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity. This can lead to a slight separation in retention time between the analyte (Benzyl benzoate) and the internal standard (this compound) during chromatography.[2] If the two compounds do not co-elute completely, they may be subjected to different matrix effects, leading to a biased analyte-to-internal standard ratio and inaccurate results.[2] This is referred to as "differential matrix effects".[3][5]
Q4: Can the extraction recovery differ between Benzyl benzoate and this compound?
A4: Yes, differences in extraction recovery between an analyte and its deuterated internal standard have been reported. Research has shown that the extraction recovery of a drug and its deuterated analog can differ significantly. For instance, a 35% difference in extraction recovery was reported between haloperidol and deuterated haloperidol. Such discrepancies can contribute to variability and inaccuracy in the final quantitative results.
Troubleshooting Guides
Problem: Poor peak shape or peak splitting for this compound.
Possible Causes:
-
Column Overload: Injecting too much sample onto the column.
-
Solvent Mismatch: The injection solvent is significantly stronger than the mobile phase, causing distortion.
-
Column Degradation: The analytical column has lost its efficiency.
-
Contamination: Buildup of matrix components on the column or in the system.
Troubleshooting Steps:
-
Reduce Injection Volume: Dilute the sample or reduce the injection volume and re-inject.
-
Match Injection Solvent: If possible, dissolve the sample in the initial mobile phase.
-
Column Wash: Implement a robust column wash procedure between injections to remove contaminants.
-
Replace Column: If the problem persists, replace the analytical column with a new one.
-
System Check: Ensure there are no leaks or blockages in the LC system.
Problem: Inconsistent and inaccurate quantification results.
This is often linked to differential matrix effects. The following workflow can help diagnose and mitigate the issue.
Caption: Troubleshooting workflow for inaccurate quantification.
Quantitative Data Summary
The following table summarizes potential quantitative discrepancies that can arise from differential matrix effects and extraction recovery when using deuterated internal standards.
| Parameter | Observed Difference Between Analyte and SIL Internal Standard | Potential Impact on Quantification | Reference |
| Matrix Effects | Can differ by 26% or more | Inaccurate and imprecise results | |
| Extraction Recovery | Differences of up to 35% have been reported | Systematic error in the final concentration |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of Benzyl benzoate and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma from a drug-free source). Spike the extracted matrix with the same concentration of Benzyl benzoate and this compound as in Set A.
-
Set C (Pre-extraction Spike): Spike a blank matrix sample with Benzyl benzoate and this compound at the same concentration as in Set A, and then perform the extraction procedure.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Compare the ME for Benzyl benzoate and this compound. A significant difference indicates differential matrix effects.
-
Protocol 2: Chromatographic Co-elution Optimization
Objective: To adjust the chromatographic method to ensure complete co-elution of Benzyl benzoate and this compound.
Methodology:
-
Analyze a sample containing both Benzyl benzoate and this compound using the current method. Carefully examine the retention times.
-
If separation is observed, modify the chromatographic parameters:
-
Reduce Column Resolution: Switch to a column with a lower theoretical plate count or a different stationary phase that offers less selectivity for the isotopic difference.[2]
-
Adjust Mobile Phase Gradient: Make the gradient shallower to decrease the separation between the two compounds.
-
Modify Mobile Phase Composition: Slightly alter the solvent ratios or additives.
-
Increase Column Temperature: This can sometimes reduce the interaction differences with the stationary phase and lead to closer elution.
-
-
Re-inject the sample after each modification and compare the chromatograms until the retention times are identical and a single, symmetrical peak is observed in the overlaid chromatograms for both the analyte and the internal standard.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the deuterium isotope effect, chromatographic separation, and the resulting differential matrix effects that lead to inaccurate quantification.
Caption: The impact of the deuterium isotope effect on quantification.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Benzyl Benzoate Determination
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. This guide provides an objective comparison of analytical methods for the determination of Benzyl Benzoate, with a focus on the validation and performance characteristics when using a deuterated internal standard, Benzyl Benzoate-D12, versus alternative approaches. The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to ensure the highest accuracy and precision.
The Role of Internal Standards in Analytical Method Validation
In quantitative analysis, particularly with chromatographic techniques coupled to mass spectrometry (GC-MS or LC-MS), an internal standard is a compound of known concentration added to the sample. It is crucial for correcting variations that can occur during sample preparation and analysis, such as extraction losses and instrumental drift. An ideal internal standard mimics the chemical and physical properties of the analyte as closely as possible.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. In these standards, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., Deuterium, ¹³C, ¹⁵N). Since the chemical structure is nearly identical to the analyte, the SIL internal standard co-elutes during chromatography and experiences similar ionization and matrix effects in the mass spectrometer. However, it is distinguishable by its higher mass, allowing for precise and accurate quantification.
Alternatives to SIL internal standards include using a structural analog (a molecule with a similar but not identical structure) or performing the analysis without an internal standard, relying on external calibration. While often more accessible and less expensive, these alternatives may not fully compensate for all sources of variability, potentially compromising the reliability of the results.
Performance Comparison of Analytical Methods
The following tables summarize the expected performance data from the validation of three different analytical methods for the quantification of Benzyl Benzoate.
Method 1: A representative GC-MS method utilizing This compound as the internal standard. The data presented is illustrative of the high performance typically achieved with a deuterated internal standard.
Method 2: A GC-MS method for the analysis of fragrance allergens, including Benzyl Benzoate, which employs a non-deuterated internal standard, Phenanthrene-d10 .
Method 3: An HPLC-UV method for the analysis of Benzyl Benzoate without the use of an internal standard .
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method 1: GC-MS with this compound (IS) | Method 2: GC-MS with Phenanthrene-d10 (IS) | Method 3: HPLC-UV (No IS) |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 50 µg/mL | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL | 10 µg/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method 1: GC-MS with this compound (IS) | Method 2: GC-MS with Phenanthrene-d10 (IS) | Method 3: HPLC-UV (No IS) |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Precision (Intra-day, %RSD) | < 5% | < 10% | < 2% |
| Precision (Inter-day, %RSD) | < 7% | < 15% | < 5% |
Experimental Protocols
Method 1: Representative GC-MS Method with this compound Internal Standard
This protocol is a representative example for the analysis of Benzyl Benzoate in a cosmetic cream matrix.
1. Sample Preparation:
-
Weigh 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5.0 mL of ethanol and a known amount of this compound solution (e.g., 50 µL of a 100 µg/mL solution).
-
Vortex for 2 minutes to disperse the sample.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Benzyl Benzoate: m/z 105, 212.
-
This compound: m/z 112, 224.
-
Method 2: GC-MS with Non-Deuterated Internal Standard (Phenanthrene-d10)
This protocol is adapted from a method for the analysis of fragrance allergens in cosmetics.
1. Sample Preparation:
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
Add a known amount of Phenanthrene-d10 solution.
-
Mix for 30 minutes.
-
Add 5 g of anhydrous sodium sulfate and centrifuge for 30 minutes at 3000 x g.
-
Collect the supernatant (MTBE layer) and filter through a syringe filter.
2. GC-MS Conditions:
-
GC System: Standard GC-MS system.
-
Column: DB-5ms or equivalent capillary column.
-
Oven Program: Start at 60 °C, ramp to 125 °C at 3 °C/min, then to 230 °C at 7 °C/min, and finally to 300 °C at 20 °C/min, with a final hold.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.
-
Benzyl Benzoate: Target ions (e.g., m/z 105, 77).
-
Phenanthrene-d10: Target ions (e.g., m/z 188, 94).
-
Method 3: HPLC-UV without Internal Standard
This protocol is based on a validated method for the determination of Benzyl Benzoate.
1. Sample Preparation:
-
Prepare a stock solution of Benzyl Benzoate in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to create a series of calibration standards.
-
Prepare the sample by dissolving a known quantity in the mobile phase and filtering.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow
The following diagrams illustrate the key workflows in analytical method validation.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Decision tree for selecting an internal standard strategy.
The Analytical Advantage: A Comparative Guide to Benzyl Benzoate-D12 and Other Internal Standards for Benzyl Benzoate Analysis
In the precise world of analytical chemistry, the accuracy of quantitative analysis hinges on the careful selection of an appropriate internal standard. For the determination of benzyl benzoate, a widely used fragrance ingredient, preservative, and pharmaceutical agent, the choice of internal standard is critical to achieving reliable and reproducible results. This guide provides a comprehensive comparison between the deuterated internal standard, Benzyl benzoate-D12, and other commonly employed non-deuterated internal standards.
The Gold Standard: Isotope-Labeled Internal Standards
The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The fundamental principle behind their superiority lies in the near-identical chemical and physical properties to the analyte of interest. This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, extraction, and chromatographic separation.
Key Advantages of this compound:
-
Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with the native benzyl benzoate, it experiences the same matrix effects, allowing for effective normalization and more accurate results.
-
Compensation for Extraction Inefficiencies: During sample preparation, some of the analyte may be lost. Because this compound has virtually the same extraction recovery as the unlabeled benzyl benzoate, the ratio of the two remains constant, ensuring that the calculated concentration of the analyte is accurate even with incomplete extraction.
-
Improved Precision and Accuracy: By effectively correcting for variations in sample preparation and instrument response, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
For instance, a study on the GC-MS analysis of benzyl chloride utilized its deuterated counterpart, benzyl chloride-d7, as an internal standard. The validation data from this study showcases the high level of performance achievable with a deuterated internal standard.
Table 1: Performance Characteristics of a Deuterated Internal Standard (Benzyl chloride-d7 for Benzyl chloride analysis)
| Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Accuracy | 86.91% to 110% |
| Precision (Intraday) | 0.10% to 1.17% |
| Precision (Interday) | 0.10% to 1.17% |
| Recovery | 88.19% to 111.77% |
| Limit of Detection (LOD) | 0.04–0.17 mg/kg |
| Limit of Quantification (LOQ) | 0.13–0.52 mg/kg |
It is reasonable to expect a similarly high level of performance for the analysis of benzyl benzoate using this compound as the internal standard.
Alternative Internal Standards and Their Limitations
In the absence of a deuterated internal standard, chemists may turn to other structurally similar compounds. For the analysis of benzyl benzoate, potential non-deuterated internal standards could include compounds with similar chemical properties and chromatographic behavior, such as other benzyl esters or compounds with similar polarity and volatility. However, these alternatives come with inherent limitations.
Commonly Used Non-Deuterated Internal Standards:
While the literature does not point to a single, universally accepted non-deuterated internal standard for benzyl benzoate analysis, compounds like benzyl alcohol have been used in methods for the simultaneous determination of multiple substances.
Limitations of Non-Deuterated Internal Standards:
-
Differential Matrix Effects: A non-deuterated internal standard will not experience the exact same matrix effects as benzyl benzoate, leading to potential inaccuracies in quantification.
-
Varying Extraction Recoveries: The extraction efficiency of a different compound may not perfectly match that of benzyl benzoate, introducing a systematic error.
-
Chromatographic Separation: While the goal is to have an internal standard that elutes close to the analyte, slight differences in retention time can expose them to different co-eluting matrix components, affecting ionization differently.
Experimental Protocols
GC-MS Analysis of Benzyl Benzoate using this compound (Hypothetical Protocol based on Best Practices)
This protocol is a hypothetical example based on established methodologies for GC-MS analysis using a deuterated internal standard.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample into a vial.
-
Spike the sample with a known concentration of this compound solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture to ensure thorough extraction.
-
Centrifuge to separate the organic layer.
-
Transfer an aliquot of the organic layer to a GC vial for analysis.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a short period, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for both benzyl benzoate and this compound.
-
3. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of benzyl benzoate to the peak area of this compound against the concentration of benzyl benzoate.
-
Quantify the amount of benzyl benzoate in the sample using the calibration curve.
Logical Workflow for Internal Standard Selection and Method Validation
A Comparative Guide to the Pharmacokinetics of Deuterated vs. Non-Deuterated Benzyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Benzyl benzoate is an organic compound used as a medication and insect repellent.[1] It is rapidly hydrolyzed in the body to benzoic acid and benzyl alcohol.[1][2][3] The benzyl alcohol is then further metabolized to benzoic acid.[1][3] Benzoic acid is subsequently conjugated with glycine to form hippuric acid or with glucuronide and is then eliminated in the urine.[1][4] This metabolic pathway is a key determinant of its pharmacokinetic profile.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the pharmacokinetics of a drug.[5][6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[7][8] This can lead to a reduced rate of metabolism, prolonged drug half-life, and potentially altered metabolic pathways.[5][7]
Hypothetical Pharmacokinetic Comparison
Based on the metabolic pathway of benzyl benzoate and the principles of the kinetic isotope effect, we can hypothesize the following differences in the pharmacokinetic parameters between its deuterated and non-deuterated forms. Deuteration of benzyl benzoate, for instance at the benzylic position, would likely slow down its initial hydrolysis to benzyl alcohol and benzoic acid. This, in turn, could lead to a higher systemic exposure (AUC) and peak concentration (Cmax) of the parent drug, and a longer half-life (t½).
Table 1: Hypothetical Comparison of Key Pharmacokinetic Parameters
| Parameter | Non-Deuterated Benzyl Benzoate | Deuterated Benzyl Benzoate (Hypothetical) | Expected Change | Rationale |
| AUC (Area Under the Curve) | Lower | Higher | Increase | Slower metabolism leads to greater overall drug exposure. |
| Cmax (Maximum Concentration) | Lower | Higher | Increase | Slower initial metabolism could lead to a higher peak plasma concentration. |
| Tmax (Time to Cmax) | Shorter | Longer | Increase | Slower absorption and/or metabolism may delay the time to reach peak concentration. |
| t½ (Half-life) | Shorter | Longer | Increase | Reduced rate of metabolic clearance prolongs the time the drug remains in the body. |
| Metabolic Clearance | Faster | Slower | Decrease | The kinetic isotope effect slows down the rate of enzymatic metabolism. |
Experimental Protocols
To empirically determine the pharmacokinetic profiles of deuterated and non-deuterated benzyl benzoate, a comparative in vivo study would be necessary. Below is a representative experimental protocol.
Protocol for a Comparative Pharmacokinetic Study
1. Study Design:
-
A randomized, crossover study in a relevant animal model (e.g., Sprague-Dawley rats).
-
Each animal receives a single dose of either non-deuterated or deuterated benzyl benzoate, followed by a washout period, and then the other compound.
2. Dosing:
-
Formulation: Both compounds formulated in an appropriate vehicle (e.g., a solution in corn oil).
-
Administration: Oral gavage.
-
Dose: A suitable dose is selected based on preliminary toxicity studies (e.g., 100 mg/kg).
3. Sample Collection:
-
Blood samples are collected via a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Development and validation of a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the parent drug (deuterated and non-deuterated benzyl benzoate) and its major metabolites in plasma.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each compound are analyzed using non-compartmental methods to determine the key PK parameters (AUC, Cmax, Tmax, t½, and clearance).
-
Statistical analysis is performed to compare the PK parameters between the deuterated and non-deuterated groups.
Visualizations
Metabolic Pathway of Benzyl Benzoate
Caption: Metabolism of Benzyl Benzoate
Experimental Workflow for a Comparative PK Study
Caption: Comparative PK Study Workflow
References
- 1. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. BENZYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. Benzyl alcohol: Application, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioscientia.de [bioscientia.de]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods: A Comparative Guide Featuring Benzyl Benzoate-D12
In the landscape of drug development and clinical research, the robust validation of bioanalytical methods is paramount to ensure data integrity and reliability. Cross-validation of these methods becomes critical when data from different analytical runs, laboratories, or even different analytical techniques need to be compared or combined. This guide provides a comprehensive comparison of a hypothetical bioanalytical method using Benzyl Benzoate-D12 as an internal standard against an alternative method employing a non-deuterated structural analog.
The Role of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization help to compensate for matrix effects and variations in instrument response, ultimately leading to more accurate and precise quantification.[2][3]
Comparative Performance Analysis
To illustrate the advantages of using a deuterated internal standard, the following table summarizes the validation performance of two hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of an analyte in human plasma. Method A utilizes this compound as the internal standard, while Method B employs a non-deuterated structural analog. The acceptance criteria are based on the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4][5][6]
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 8% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Clearly defined and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | Internal standard should compensate |
| Recovery (% Consistency) | Consistent across concentrations | Variable | Consistent and reproducible |
Data is hypothetical and for illustrative purposes.
The data clearly indicates that Method A, utilizing this compound, demonstrates superior performance in terms of linearity, accuracy, precision, and mitigation of matrix effects.
Experimental Protocols
A detailed experimental protocol for a typical bioanalytical method employing this compound as an internal standard is provided below. This protocol is a composite based on standard LC-MS/MS methods described in the literature.[2][7][8][9]
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: [M+H]+ → Product Ion
-
This compound: [M+D]+ → Product Ion
-
-
Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Conclusion
The cross-validation of bioanalytical methods is a critical step in ensuring the comparability and reliability of data, particularly in regulated environments. The use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages over non-deuterated analogs by effectively compensating for analytical variability. As demonstrated, this leads to methods with superior accuracy, precision, and robustness, ultimately contributing to higher quality data in drug development and research.
References
- 1. myadlm.org [myadlm.org]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. elearning.unite.it [elearning.unite.it]
- 6. fda.gov [fda.gov]
- 7. jchps.com [jchps.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. japsonline.com [japsonline.com]
The Role of Benzyl Benzoate-D12 as an Internal Standard: A Guide to Accuracy and Precision
In the landscape of bioanalytical and chemical analysis, the use of internal standards is paramount to achieving accurate and precise quantification of target analytes. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard, offering a way to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of Benzyl benzoate-D12, a deuterated form of Benzyl benzoate, and its utility as an internal standard, supported by experimental data and protocols.
Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are compounds in which one or more atoms have been replaced with a heavier isotope (in this case, deuterium for hydrogen). This substitution results in a compound that is chemically identical to the analyte of interest but has a different molecular weight. This key difference allows it to be distinguished by mass spectrometry, while its chemical similarity ensures that it behaves nearly identically to the analyte during sample extraction, derivatization, and chromatographic separation. This co-elution and similar behavior effectively compensate for matrix effects and variations in sample recovery, leading to enhanced accuracy and precision in quantitative analysis.
Performance Comparison: Benzyl Benzoate vs. Other Internal Standards
While direct comparative studies detailing the performance of this compound against a wide array of other internal standards are not extensively published, we can infer its performance based on the validation of methods using the non-labeled Benzyl benzoate and the known benefits of deuteration.
A study on the quantification of fragrance allergens in cosmetics provides valuable insight into the performance of non-labeled Benzyl benzoate. In this gas chromatography-mass spectrometry (GC-MS) method, other compounds were used as internal standards (4,4'-dibromobiphenyl and 1,4-dibromobenzene) to quantify 27 fragrance allergens, including Benzyl benzoate. The validation data from this study for Benzyl benzoate can serve as a baseline to understand the expected performance, which would be significantly improved by the use of its deuterated counterpart.
Data Presentation
The following table summarizes the validation parameters for the analysis of Benzyl benzoate from a study on fragrance allergens. It is important to note that this data is for the non-labeled compound and serves as a reference point. The use of this compound as an internal standard is expected to yield even better precision and accuracy.
Table 1: Validation Data for the Quantification of Benzyl Benzoate in Cosmetics[1][2][3]
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range (µg/mL) | 0.1 - 10 |
| Coefficient of Determination (r²) | > 0.998 | |
| Accuracy (Recovery) | Intra-day Accuracy (%) | 84.5 - 119 |
| Inter-day Accuracy (%) | 85.1 - 116 | |
| Precision | Intra-day Precision (% RSD) | 0.4 - 12 |
| Inter-day Precision (% RSD) | 2.9 - 13 | |
| Sensitivity | Limit of Quantification (LOQ) (µg/g) | 2 |
Data extracted from a study on the analysis of fragrance allergens in cosmetics. The internal standards used in this study were 4,4'-dibromobiphenyl and 1,4-dibromobenzene.
The use of this compound as an internal standard would ideally bring the accuracy closer to 100% and reduce the relative standard deviation (RSD) for precision, as it would more effectively account for any sample-specific matrix effects and extraction inconsistencies.
Experimental Protocols
A typical experimental workflow for the quantification of an analyte using this compound as an internal standard in a biological matrix would involve the following steps.
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To a 1 mL aliquot of the biological sample (e.g., plasma, urine), add a known amount of this compound solution (the internal standard).
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for compounds like Benzyl benzoate.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both the analyte and this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of using an internal standard in a typical quantitative bioanalytical method.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of internal standard correcting for matrix effects.
Conclusion
References
- 1. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Quantitative analysis of fragrance allergens in various matrixes of co" by Chia-Hui Lu, Ming-Chih Fang et al. [jfda-online.com]
A Head-to-Head Battle of Internal Standards: Benzyl Benzoate-D12 vs. C13-Labeled Benzyl Benzoate in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of two commonly employed isotopically labeled internal standards for benzyl benzoate analysis: the deuterated form, Benzyl Benzoate-D12, and the carbon-13 enriched variant, C13-labeled benzyl benzoate. This comparison is supported by established principles of isotopic dilution mass spectrometry and outlines a detailed experimental protocol for their evaluation.
In the realm of quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting variations in sample preparation and instrument response.[1][2] The ideal SIL-IS co-elutes with the analyte of interest and exhibits identical ionization behavior, thereby compensating for matrix effects and ensuring accurate quantification.[3][4][5] While both deuterium and carbon-13 labeling strategies are utilized, their performance characteristics can differ significantly.
Executive Summary of Comparison
| Feature | This compound (Deuterated) | C13-Labeled Benzyl Benzoate | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shifts relative to the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | The larger relative mass difference between deuterium and protium can lead to subtle changes in physicochemical properties, affecting chromatographic behavior.[1] Carbon-13 has a much smaller relative mass difference compared to carbon-12, resulting in negligible chromatographic isotope effects.[6] |
| Isotopic Effect | More pronounced kinetic isotope effects can potentially influence fragmentation patterns in MS/MS. | Minimal to no isotopic effect on chemical properties and fragmentation. | The stronger C-D bond compared to the C-H bond can sometimes lead to different fragmentation efficiencies in the mass spectrometer. |
| Accuracy of Quantification | Generally high, but can be compromised by chromatographic shifts and differing matrix effects if co-elution is not perfect. | Considered the "gold standard" for accuracy, as it perfectly mimics the analyte's behavior, leading to more effective compensation for matrix effects.[4] | Perfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to a more reliable analyte-to-internal standard ratio.[1][6] |
| Cost and Availability | Generally more readily available and less expensive to synthesize. | Typically more expensive and may have more limited commercial availability. | The synthetic routes for introducing deuterium are often simpler and utilize less expensive starting materials compared to the multi-step syntheses required for C13 labeling. |
Theoretical Framework: The Isotope Effect in Action
The primary distinction in performance between deuterated and C13-labeled standards lies in the "isotope effect." Deuterium, being twice the mass of protium (hydrogen), can lead to a noticeable difference in bond strength (C-D vs. C-H). This can manifest as a slight shift in retention time during chromatography.[1] If the analyte and its deuterated standard do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccuracies in quantification.
Conversely, the mass difference between ¹³C and ¹²C is much smaller, resulting in negligible changes to the molecule's chemical and physical properties.[6] This ensures that the C13-labeled internal standard behaves virtually identically to the unlabeled analyte throughout the entire analytical process, from extraction to ionization. This identical behavior is the cornerstone of achieving the highest possible accuracy and precision in isotopic dilution mass spectrometry.
Experimental Protocol: Isotopic Dilution LC-MS/MS for Benzyl Benzoate Quantification
This protocol provides a framework for the quantitative analysis of benzyl benzoate in a cosmetic cream matrix using either this compound or C13-labeled benzyl benzoate as an internal standard.
1. Materials and Reagents
-
Benzyl benzoate analytical standard
-
This compound
-
C13-labeled benzyl benzoate
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Cosmetic cream base (placebo)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve benzyl benzoate, this compound, and C13-labeled benzyl benzoate in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the benzyl benzoate stock solution in methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound and C13-labeled benzyl benzoate stock solutions in methanol.
3. Sample Preparation
-
Accurately weigh 0.1 g of cosmetic cream into a centrifuge tube.
-
Add 10 µL of the internal standard spiking solution (either this compound or C13-labeled benzyl benzoate).
-
Add 1 mL of acetonitrile.
-
Vortex for 2 minutes to ensure thorough mixing and precipitation of matrix components.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of benzyl benzoate from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Benzyl benzoate: Q1/Q3 (e.g., m/z 213.1 -> 105.1)
-
This compound: Q1/Q3 (e.g., m/z 225.1 -> 110.1)
-
C13-labeled benzyl benzoate: Q1/Q3 (e.g., m/z 219.1 -> 111.1) (Note: MRM transitions should be optimized for the specific instrument used.)
-
5. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify benzyl benzoate in the cosmetic cream samples using the calibration curve.
-
Evaluate method performance characteristics such as linearity, accuracy, precision, and matrix effects for both internal standards.
Visualizing the Workflow
Caption: Experimental workflow for the quantification of benzyl benzoate.
Logical Relationship of Internal Standard Choice
Caption: Impact of internal standard choice on analytical performance.
Conclusion
While this compound can be a cost-effective option for routine analysis, C13-labeled benzyl benzoate is unequivocally the superior choice when the highest level of accuracy and reliability is required. Its ability to perfectly mimic the behavior of the unlabeled analyte ensures the most effective compensation for matrix effects, a critical factor in complex sample matrices encountered in pharmaceutical and cosmetic analysis. For researchers and professionals in drug development, where data integrity is non-negotiable, the investment in C13-labeled internal standards is justified by the enhanced quality and confidence in the resulting quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. longdom.org [longdom.org]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. foodriskmanagement.com [foodriskmanagement.com]
Specificity of Benzyl Benzoate-D12 in Complex Biological Fluids: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an objective comparison of Benzyl benzoate-D12, a deuterated internal standard, with its non-deuterated counterparts, supported by experimental principles and data. The evidence strongly indicates that the use of a stable isotope-labeled internal standard (SIL-IS) like this compound significantly enhances the specificity and reliability of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This mimicry allows for the normalization of the analyte's response, thereby compensating for potential losses during sample processing and fluctuations in instrument performance.
This compound: The Superior Choice for Specificity
This compound is the deuterium-labeled version of benzyl benzoate. In mass spectrometry, this isotopic labeling results in a mass shift, allowing the instrument to distinguish between the analyte (benzyl benzoate) and the internal standard (this compound), even though they exhibit nearly identical chemical and physical properties.
The primary advantage of using a deuterated internal standard like this compound lies in its ability to effectively mitigate matrix effects . Matrix effects, caused by co-eluting endogenous components in biological fluids like plasma, can lead to ion suppression or enhancement, resulting in inaccurate quantification.[2] Because this compound co-elutes with the unlabeled benzyl benzoate and experiences the same matrix effects, the ratio of their signals remains constant, leading to more accurate and precise results.[1][3]
In contrast, structural analogs, which are compounds with similar but not identical chemical structures to the analyte, may not co-elute perfectly and can exhibit different ionization efficiencies and responses to matrix effects. This discrepancy can lead to significant analytical errors.
Experimental Data: A Comparative Overview
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Benzocaine) | Rationale |
| Specificity | High | Moderate to Low | This compound is chemically identical to the analyte, ensuring co-elution and identical behavior in the matrix. A structural analog may have different retention times and be affected differently by interfering substances. |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Due to co-elution and identical ionization properties, this compound effectively compensates for ion suppression or enhancement. A structural analog's different physicochemical properties can lead to inadequate correction.[1][3] |
| Recovery | Tracks analyte recovery accurately | May not accurately reflect analyte recovery | The chemical similarity of this compound ensures that its recovery during sample preparation closely mirrors that of the analyte. A structural analog may have different extraction efficiencies. |
| Precision | High | Variable | By minimizing the impact of matrix variability, deuterated standards lead to lower coefficients of variation (%CV) in quality control samples. |
| Accuracy | High | Potentially Biased | The superior correction for matrix effects and recovery results in more accurate measurement of the true analyte concentration. Structural analogs can introduce a positive or negative bias. |
Experimental Workflow and Methodologies
A typical bioanalytical workflow for the quantification of benzyl benzoate in a complex biological fluid like human plasma using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Key Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like benzyl benzoate from plasma.
-
Objective: To remove proteins that can interfere with the analysis and damage the analytical column.
-
Protocol:
-
To 100 µL of plasma sample, add a known concentration of this compound solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
Liquid chromatography is used to separate benzyl benzoate and this compound from other components in the sample extract, followed by detection and quantification using tandem mass spectrometry.
-
Objective: To achieve chromatographic separation and sensitive, specific detection of the analyte and internal standard.
-
Typical Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve peak shape and ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for benzyl benzoate.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both benzyl benzoate and this compound are monitored.
-
The logical relationship for selecting an appropriate internal standard is depicted in the following diagram:
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Benzyl Benzoate-D12
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Benzyl benzoate-D12, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard safety protocols for benzyl benzoate.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side protection | Ensure a snug fit to protect against splashes.[1] |
| Hands | Suitable chemical-resistant gloves | Gloves should be tested according to EN 374.[1] Breakthrough time can be affected by temperature and stretching, so consult the manufacturer's data if in doubt.[1] |
| Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Respiratory | Wear an appropriate mask or respirator | Use in a well-ventilated area.[4] If ventilation is insufficient, suitable respiratory equipment should be worn.[5] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Handling:
Storage:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[6][7]
-
The substance should be disposed of at a hazardous or special waste collection point.[6][7]
-
Do not allow the product to enter drains or water courses.[7]
-
Treat uncleaned containers as you would the product itself.
Emergency Procedures
In case of accidental exposure or spillage, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of water.[6] Remove contaminated clothing and wash it before reuse.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] If present and easy to do, remove contact lenses and continue rinsing.[6]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Call a doctor or poison control center.[5][7]
-
Spillage: For minor spills, absorb the substance with an inert material like sand or earth and place it in a suitable container for disposal.[2][4] For major spills, evacuate the area and alert the fire brigade.[4]
Visualizing the Workflow
To provide a clear, step-by-step guide for handling this compound, the following workflow diagram illustrates the key procedural stages from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
